molecular formula C11H11NO2 B1437633 1-ethyl-1H-indole-4-carboxylic acid CAS No. 816449-04-4

1-ethyl-1H-indole-4-carboxylic acid

Cat. No.: B1437633
CAS No.: 816449-04-4
M. Wt: 189.21 g/mol
InChI Key: FJYNRASKRRGIKZ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-4-carboxylic acid (CAS 816449-04-4) is a valuable ethyl-substituted indole derivative serving as a key chemical building block in medicinal chemistry and organic synthesis research . The indole scaffold is a privileged structure in drug discovery, found in numerous biologically active compounds and pharmaceuticals . This compound is of particular interest in the development of novel Autotaxin (ATX) inhibitors, as research into similar 1-ethyl-1H-indole analogs has shown promising activity, with some compounds demonstrating inhibitory potency in the nanomolar range (e.g., IC50 = 2.3 nM) . ATX is an important therapeutic target involved in idiopathic pulmonary fibrosis (IPF), cancer, and inflammation . Furthermore, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs), highlighting the broader therapeutic potential of functionalized indole carboxylates in antiviral research . The molecule features a carboxylic acid functional group, providing a versatile handle for further synthetic modification, such as the formation of amides or esters, to explore structure-activity relationships and create diverse compound libraries . It is supplied as a powder and should be stored sealed in a dry, room-temperature environment . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethylindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYNRASKRRGIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-ethyl-1H-indole-4-carboxylic acid" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-1H-indole-4-carboxylic Acid: Structural Characterization & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

1-Ethyl-1H-indole-4-carboxylic acid (CAS: 816449-04-4) serves as a critical heterocyclic scaffold in the design of kinase inhibitors and GPCR ligands.[1] Distinguished by its indole core substituted at the N1 position with an ethyl group and the C4 position with a carboxylic acid moiety, this compound balances the lipophilicity required for membrane permeability with the polar functionality needed for target binding (e.g., salt-bridge formation). This guide details its structural properties, a validated synthetic workflow, and its application in contemporary drug development.

Chemical Identity & Physical Properties

The physicochemical profile of 1-ethyl-1H-indole-4-carboxylic acid suggests a molecule optimized for fragment-based drug design, offering a "handle" (COOH) for coupling and a hydrophobic core for hydrophobic pocket occupancy.

PropertySpecification
IUPAC Name 1-Ethyl-1H-indole-4-carboxylic acid
CAS Registry Number 816449-04-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CCN1C=CC2=C(C=CC=C12)C(O)=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Predicted) ~4.2 (Carboxylic acid), ~-2.4 (Indole NH protonation)
LogP (Predicted) 2.8 – 3.1

Structural Analysis & Conformation

The molecule consists of a planar bicyclic indole system. The defining structural features are:

  • N1-Ethyl Group: This substitution removes the hydrogen bond donor capability of the indole nitrogen, preventing non-specific binding and increasing lipophilicity (LogP) compared to the parent indole-4-carboxylic acid. It locks the molecule into a specific hydrophobic profile suitable for occupying ATP-binding pockets in kinases.

  • C4-Carboxylic Acid: Positioned at the 4-position, the carboxylic acid is sterically accessible but electronically coupled to the aromatic system. It serves as a key pharmacophore for hydrogen bonding or as a reactive handle for amide coupling reactions (e.g., forming inhibitors for IGF1R).

Validated Synthetic Protocol

Direct alkylation of indole-4-carboxylic acid can lead to mixtures of N-alkylation and O-alkylation (ester formation). To ensure high regioselectivity and purity, a "Protection-Alkylation-Deprotection" strategy is the industry standard.

Reaction Scheme (Graphviz Visualization)

Synthesis Start Indole-4-carboxylic Acid (CAS: 2124-55-2) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Indole-4-carboxylate Step1->Inter1 Step2 Step 2: N-Alkylation (Et-I, Cs2CO3, DMF) Inter1->Step2 Inter2 Methyl 1-ethylindole-4-carboxylate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final 1-Ethyl-1H-indole-4-carboxylic Acid (Target) Step3->Final

Caption: Three-step regioselective synthesis ensuring N1-alkylation exclusivity.

Detailed Methodology

Step 1: Esterification (Protection)

  • Rationale: Protecting the carboxylic acid prevents competitive O-alkylation and improves solubility in organic solvents.

  • Protocol: Dissolve indole-4-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic conc. H₂SO₄ (0.1 eq). Reflux for 12 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc to yield Methyl indole-4-carboxylate.

Step 2: N-Alkylation (Critical Step)

  • Rationale: Use of Cesium Carbonate (Cs₂CO₃) in DMF promotes clean N-deprotonation without affecting the ester.

  • Protocol:

    • Dissolve Methyl indole-4-carboxylate (1.0 eq) in dry DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 min (Solution turns yellow/orange).

    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 3: Saponification (Deprotection)

  • Rationale: Lithium Hydroxide (LiOH) provides mild hydrolysis conditions that avoid decarboxylation.

  • Protocol:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH·H₂O (3.0 eq). Stir at 50°C for 6 hours.

    • Isolation: Acidify reaction mixture to pH ~3 with 1M HCl. The product, 1-ethyl-1H-indole-4-carboxylic acid, will precipitate. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Characterization & Quality Control

To validate the structure, the following spectral signatures must be observed. Note: Data is predicted based on homologous series and inductive effects.

¹H NMR (400 MHz, DMSO-d₆) Prediction
  • Carboxylic Acid: δ 12.5–13.0 ppm (br s, 1H, COOH).

  • Indole C2-H: δ 7.6–7.7 ppm (d, 1H). Diagnostic: Shifted downfield due to N-ethylation.

  • Indole C3-H: δ 6.9–7.0 ppm (d, 1H).

  • Aromatic Ring (C5, C6, C7):

    • C5-H: δ 7.8 ppm (d).

    • C7-H: δ 7.6 ppm (d).[2]

    • C6-H: δ 7.2 ppm (t).

  • N-Ethyl Group (Diagnostic):

    • CH₂: δ 4.2–4.3 ppm (q, J = 7.2 Hz, 2H). Key indicator of N-alkylation success.

    • CH₃: δ 1.3–1.4 ppm (t, J = 7.2 Hz, 3H).

Mass Spectrometry (ESI)
  • Positive Mode (M+H): 190.2 m/z

  • Negative Mode (M-H): 188.2 m/z

Applications in Drug Discovery

This scaffold acts as a bioisostere for other bicyclic acids and is specifically utilized in:

  • Kinase Inhibition: The indole core mimics the purine ring of ATP. The C4-carboxylic acid can be converted to an amide to interact with the "hinge region" or solvent-front residues of kinases like IGF1R (Insulin-like Growth Factor 1 Receptor).

  • Fragment-Based Design: Due to its low molecular weight (<200 Da), it serves as an ideal "fragment" for crystallographic screening against novel targets.

Workflow Diagram: Application in Lead Optimization

Applications Fragment 1-Ethyl-1H-indole-4-COOH (Fragment) AmideCoupling Amide Coupling (EDC/HOBt + Amine) Fragment->AmideCoupling Functionalization Lead Amide Derivative (Kinase Inhibitor Candidate) AmideCoupling->Lead Target Target Binding (IGF1R / GPCR) Lead->Target IC50 < 100 nM

Caption: Transformation of the acid scaffold into bioactive amide derivatives.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2025).[3][4] 1-Ethyl-1H-indole-4-carboxylic acid (CAS 816449-04-4).[5][6][7][8] National Library of Medicine. Available at: [Link]

  • MDPI. (2013). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indoles and N-Alkylation Protocols. Available at: [Link]

Sources

"1-ethyl-1H-indole-4-carboxylic acid" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1-ethyl-1H-indole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-1H-indole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1] This document, designed for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, robust synthetic methodologies, and key applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile molecule in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 1-ethyl-1H-indole-4-carboxylic acid.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are summarized below, ensuring unambiguous communication and data retrieval.

IdentifierValueSource
IUPAC Name 1-ethyl-1H-indole-4-carboxylic acid[2]
CAS Number 816449-04-4[2][3]
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [2][3]
Canonical SMILES CCN1C=CC2=C(C=CC=C12)C(O)=O[3]
PubChem CID 28742050[2]
MDL Number MFCD11641389[3]
Physicochemical and Safety Data

While extensive experimental data for this specific molecule is not publicly available, the properties can be estimated based on its structure and data from analogous compounds. The parent compound, indole-4-carboxylic acid, has a melting point of 213-214 °C.

PropertyValueNotes
Physical Form Expected to be a powder or crystalline solid.Based on related indole carboxylic acids.
Melting Point No data available.The parent indole-4-carboxylic acid melts at 213-214 °C. The N-ethyl group may lower this value.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water.Typical for indole derivatives.
GHS Pictogram [3]
GHS Signal Word Warning[3]
Hazard Statement H302: Harmful if swallowed[3]
Precautionary Statements P264, P270, P301+P312, P330, P501[3]

Synthesis and Manufacturing

The synthesis of 1-ethyl-1H-indole-4-carboxylic acid can be approached from several strategic directions. The choice of route depends on the availability of starting materials, desired scale, and purity requirements. A common and reliable strategy involves the N-alkylation of a pre-formed indole-4-carboxylate ester, followed by saponification.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnection pathways. Path A, the more practical route, involves late-stage N-ethylation. Path B would require a more complex ring-forming reaction with an N-ethylated precursor.

G target 1-ethyl-1H-indole-4-carboxylic acid hydrolysis Ester Hydrolysis (Saponification) target->hydrolysis Disconnect C-O bond ester Ethyl 1-ethyl-1H-indole-4-carboxylate alkylation N-Alkylation ester->alkylation Disconnect C-N bond (Path A - Preferred) hydrolysis->ester start_ester Ethyl 1H-indole-4-carboxylate ethyl_bromide Ethyl Bromide / Iodide alkylation->start_ester alkylation->ethyl_bromide

Caption: Retrosynthetic analysis of 1-ethyl-1H-indole-4-carboxylic acid.

Recommended Synthetic Protocol: N-Alkylation and Saponification

This two-step protocol is robust and utilizes commercially available starting materials. The initial N-alkylation of ethyl 1H-indole-4-carboxylate is followed by a simple hydrolysis to yield the target carboxylic acid. This approach is favored because it avoids handling the potentially more complex and less stable free acid during the alkylation step.

Step 1: Synthesis of Ethyl 1-ethyl-1H-indole-4-carboxylate

  • Reagents & Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 1H-indole-4-carboxylate (1.0 eq) and anhydrous acetone or DMF (approx. 0.2 M). The use of an anhydrous solvent is critical to prevent premature hydrolysis of the ester.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or a stronger base like sodium hydride (NaH, 1.2 eq) if higher reactivity is needed. K₂CO₃ is a safer and often sufficient choice for this type of alkylation.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The elevated temperature increases the rate of the Sₙ2 reaction.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to yield the pure N-ethylated ester.

Step 2: Synthesis of 1-ethyl-1H-indole-4-carboxylic acid

  • Saponification: Dissolve the purified ethyl 1-ethyl-1H-indole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the ester is fully consumed (monitor by TLC/LC-MS).

  • Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The target carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 1-ethyl-1H-indole-4-carboxylic acid.

Spectroscopic Characterization

While a specific spectrum for this compound is not provided in the search results, a qualified chemist can predict the key spectroscopic features based on its structure. These predictions are invaluable for confirming the identity and purity of the synthesized material.

  • ¹H NMR:

    • Ethyl Group: An upfield triplet (~1.4 ppm, 3H) for the -CH₃ and a quartet (~4.2 ppm, 2H) for the N-CH₂-.

    • Indole Protons: A complex pattern of aromatic protons between ~7.0-8.0 ppm. The proton at the C2 position will likely appear as a doublet.

    • Carboxylic Acid: A very broad singlet far downfield (>10 ppm), which is D₂O exchangeable.

  • ¹³C NMR:

    • Ethyl Group: Two aliphatic signals (~15 ppm for -CH₃ and ~40 ppm for N-CH₂-).

    • Aromatic Carbons: Multiple signals in the aromatic region (~100-140 ppm).

    • Carbonyl Carbon: A downfield signal around ~165-170 ppm.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).

    • C-H and C=C stretches in the aromatic region.

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ should be observed at m/z = 189.

    • A significant fragment corresponding to the loss of the ethyl group ([M-29]⁺) is expected.

Applications in Medicinal Chemistry

Indole derivatives are a cornerstone of modern drug discovery, valued for their ability to interact with a wide array of biological targets.[1] 1-ethyl-1H-indole-4-carboxylic acid serves as a valuable scaffold for building more complex molecules with therapeutic potential.

Role as a Versatile Building Block

The true utility of this compound lies in its two reactive handles: the indole ring system and the carboxylic acid group. The carboxylic acid is particularly important, as it is a versatile functional group for derivatization.

  • Amide Coupling: The carboxylic acid can be readily converted into an amide via standard coupling reagents (e.g., HATU, EDC/HOBt). This is one of the most common reactions in medicinal chemistry, allowing for the exploration of the chemical space around the core scaffold.[4]

  • Esterification: The acid can be re-esterified to produce different ester derivatives, which can act as prodrugs or modulate pharmacokinetic properties.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to fine-tune acidity and metabolic stability.

Workflow for Library Derivatization

A typical workflow for creating a focused library of compounds for screening would involve parallel amide synthesis, as illustrated below. This allows for the rapid generation of dozens to hundreds of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Scaffold Preparation cluster_1 Activation & Coupling cluster_2 Final Products A 1-ethyl-1H-indole-4- carboxylic acid B Activate with HATU/EDC A->B D Couple in Parallel Array B->D C Amine Library (R-NH2) C->D E Focused Amide Library for SAR Screening D->E

Caption: Workflow for generating a chemical library via amide coupling.

Potential Therapeutic Areas

While this specific molecule may not be an active drug itself, its structural motifs are found in compounds explored for various diseases. Derivatives of indole carboxylic acids have been investigated as:

  • Anticancer Agents: The indole scaffold is present in numerous kinase inhibitors and other anticancer drugs.[5] Specifically, indole carboxylic acid moieties have been incorporated into inhibitors of Mcl-1, an anti-apoptotic protein.[1]

  • Neurological Disorders: Functionalized indoles are key components of drugs targeting central nervous system disorders.[6]

  • Anti-inflammatory Agents: The indole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Conclusion

1-ethyl-1H-indole-4-carboxylic acid is a well-defined and synthetically accessible chemical building block. Its value lies not in its intrinsic biological activity but in its potential as a foundational scaffold for the development of more complex and potent drug candidates. The combination of the privileged indole core and the versatile carboxylic acid handle makes it an attractive starting point for discovery campaigns targeting a multitude of diseases. This guide has provided the essential technical information required for scientists to confidently incorporate this molecule into their research and development pipelines.

References

  • IUCr Journals. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

1-Ethyl-1H-indole-4-carboxylic Acid: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Ethyl-1H-indole-4-carboxylic acid (CAS: 816449-04-4 ) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1][2] Distinguished by the ethyl substitution at the N1 position and a carboxylic acid moiety at the C4 position, this scaffold offers a unique vector for optimizing structure-activity relationships (SAR) in drug discovery. Unlike the unsubstituted parent indole-4-carboxylic acid, the N-ethyl group eliminates the hydrogen bond donor capacity of the indole nitrogen, altering solubility profiles and binding pocket interactions—critical factors in designing lipophilic ligand efficiencies for targets like IGF1R (Insulin-like Growth Factor 1 Receptor).

Chemical Identity Table
PropertyDetail
IUPAC Name 1-Ethylindole-4-carboxylic acid
CAS Number 816449-04-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CCN1C=CC2=C(C(=O)O)C=CC=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water

Physical & Chemical Properties

Understanding the physicochemical behavior of this compound is essential for assay development and formulation. The N-ethylation significantly increases lipophilicity compared to the parent indole (LogP ~2.5 vs. ~1.8), enhancing membrane permeability but requiring organic co-solvents for aqueous stock solutions.

Key Physicochemical Parameters
ParameterValue / CharacteristicRelevance to Research
pKa (Acid) ~4.2 (Predicted)The carboxylic acid is deprotonated at physiological pH (7.4), facilitating electrostatic interactions with basic residues (e.g., Lys, Arg) in protein binding pockets.
pKa (Indole N) N/AN-alkylation removes the acidic proton typical of indoles (pKa ~16), preventing deprotonation at the ring nitrogen under basic coupling conditions.
LogP ~2.6Moderate lipophilicity makes it an ideal fragment for CNS-active or intracellular targets.
H-Bond Donors 1 (COOH)Reduced donor count (vs. parent) minimizes desolvation penalties during ligand binding.
H-Bond Acceptors 2 (C=O, OH)Standard carboxylate interactions.

Synthesis & Experimental Protocols

The synthesis of 1-ethyl-1H-indole-4-carboxylic acid requires a strategic approach to ensure regioselectivity at the nitrogen position and prevent premature reactivity of the carboxylic acid. The most robust route involves ester protection , followed by N-alkylation , and finally saponification .

Reaction Scheme Visualization

The following diagram illustrates the critical pathway from the commercially available Methyl indole-4-carboxylate to the final acid.

SynthesisPath Start Methyl 1H-indole-4-carboxylate (Precursor) Inter Methyl 1-ethyl-1H-indole-4-carboxylate (Intermediate) Start->Inter 1. NaH (1.2 eq), DMF, 0°C 2. Ethyl Iodide (1.5 eq), RT, 3h (N-Alkylation) Final 1-Ethyl-1H-indole-4-carboxylic acid (Target) Inter->Final LiOH (3 eq), THF/H2O Reflux, 4h (Saponification)

Figure 1: Step-wise synthesis pathway ensuring regioselective N-ethylation prior to acid generation.

Detailed Protocol
Step 1: N-Alkylation of Methyl Indole-4-carboxylate

Rationale: Direct alkylation of the acid can lead to mixed ester/N-alkyl products. Protecting the acid as a methyl ester directs the alkylation exclusively to the indole nitrogen.

  • Reagents: Methyl 1H-indole-4-carboxylate (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Ethyl Iodide (1.5 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve methyl 1H-indole-4-carboxylate in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C to ensure deprotonation (formation of the indolyl anion).

    • Add Ethyl Iodide dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 2: Saponification to Free Acid
  • Reagents: Methyl 1-ethyl-1H-indole-4-carboxylate (from Step 1), Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF, Water.

  • Procedure:

    • Dissolve the intermediate ester in a mixture of THF:Water (3:1).

    • Add LiOH·H₂O.[4]

    • Heat the mixture to 60°C (or mild reflux) for 4 hours. Monitor for disappearance of the ester peak by LC-MS.

    • Workup: Cool to RT. Acidify the solution to pH ~2–3 using 1M HCl. The product often precipitates as a white/off-white solid.

    • Isolation: Filter the precipitate and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Chemical Reactivity & Drug Discovery Applications

The 1-ethyl-1H-indole-4-carboxylic acid scaffold is a versatile pharmacophore. Its reactivity is defined by two distinct zones: the Carboxylic Acid (C4) and the Indole Nucleus (C3) .

Functionalization Strategies
  • Amide Coupling (C4): The primary utility of this molecule is as an acylating agent. It readily undergoes amide coupling (using HATU, EDC/HOBt) to attach amines. This is critical for generating libraries of kinase inhibitors where the indole acts as a hinge-binding or hydrophobic pocket-filling motif.

  • Electrophilic Aromatic Substitution (C3): The C3 position remains electron-rich and susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation, halogenation). This allows for late-stage diversification of the scaffold after the amide bond has been formed.

Application Case Study: IGF1R Kinase Inhibition

Research has identified derivatives of 1-ethyl-1H-indole-4-carboxylic acid as allosteric inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R) kinase. In these systems, the indole core serves to anchor the molecule within the kinase domain, while the N-ethyl group occupies a specific hydrophobic sub-pocket, improving potency over the N-methyl or N-H analogs.

Mechanism of Action Visualization

The diagram below hypothesizes the role of the inhibitor within the IGF1R signaling cascade, preventing downstream activation of the PI3K/AKT pathway.

IGF1R_Pathway Ligand IGF-1 (Ligand) Receptor IGF1R (Receptor Tyrosine Kinase) Ligand->Receptor Activates PI3K PI3K Activation Receptor->PI3K Phosphorylation Inhibitor 1-Ethyl-1H-indole-4-carboxamide deriv. (INHIBITOR) Inhibitor->Receptor Blocks Kinase Domain (Allosteric/ATP-competitive) AKT AKT Signaling (Cell Survival/Proliferation) PI3K->AKT Cascade

Figure 2: Biological context of 1-ethyl-1H-indole-4-carboxylic acid derivatives acting as IGF1R inhibitors.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited compared to the parent indole, it should be handled with standard precautions for organic acids and indole derivatives.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302)[5][6]

    • Skin Irritation: Category 2 (H315)[5][6]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Safety glasses with side shields.

    • Work in a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration over time.

References

  • PubChem Compound Summary . 1-Ethyl-1H-indole-4-carboxylic acid (CID 2106263). National Center for Biotechnology Information. Link

  • Li, R., et al. (2011) . Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. Journal of Chemical Information and Modeling, 51(10), 2778–2786. (Describes the use of the N-ethyl indole acid fragment in inhibitor design). Link

  • Organic Syntheses . General procedures for Indole Synthesis and Functionalization. (Standard reference for N-alkylation and hydrolysis protocols). Link

  • Sigma-Aldrich / Merck . Safety Data Sheet for Indole-4-carboxylic acid derivatives. Link

Sources

Technical Guide: 1-Ethyl-1H-indole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and medicinal chemistry applications of 1-ethyl-1H-indole-4-carboxylic acid and its derivatives.[1] It focuses on its role as a privileged scaffold in the design of allosteric kinase inhibitors and GPCR ligands.[1][2]

Core Scaffold for Allosteric Kinase Inhibition and Hydrophobic Pocket Targeting [1]

Executive Summary

1-Ethyl-1H-indole-4-carboxylic acid (CAS: 816449-04-4) is a specialized heterocyclic building block used primarily in the discovery of allosteric inhibitors for receptor tyrosine kinases (RTKs), specifically IGF1R (Insulin-like Growth Factor 1 Receptor) .[1][3] Unlike the more common indole-3-carboxylic acid derivatives, the 4-carboxylic acid substitution vector directs substituents into unique allosteric pockets, while the N-ethyl group provides critical hydrophobic interactions that modulate potency and selectivity.[1]

This guide analyzes the molecule's application in Structure-Activity Relationship (SAR) studies, detailing its synthesis, pharmacophore mapping, and biological validation protocols.[1]

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties

The molecule features an indole core with a carboxylic acid at the C4 position and an ethyl group at the N1 position.[1][2][3] This specific substitution pattern creates a distinct vector for amide coupling that is orthogonal to the classic tryptamine or indole-3-acetic acid pathways.[1]

PropertyValue
IUPAC Name 1-ethyl-1H-indole-4-carboxylic acid
CAS Number 816449-04-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Functional Groups C4-Carboxylic Acid (H-bond donor/acceptor handle), N1-Ethyl (Hydrophobic probe)
pKa (Acid) ~4.5 (Predicted)
LogP ~2.8 (Predicted)
Pharmacophore Analysis

In drug design, this scaffold serves two distinct functions:

  • The C4-Vector: The carboxylic acid allows for the attachment of extended linkers (e.g., piperidines, diamines) that can reach deep into solvent-exposed regions or secondary binding sites.[1][2]

  • The N1-Hydrophobic Anchor: The ethyl group occupies small hydrophobic pockets within the protein binding site.[1][2] SAR data indicates that varying this group (H → Methyl → Ethyl) significantly impacts binding affinity (IC₅₀) by optimizing van der Waals contacts.[1][2]

Synthetic Methodologies

The synthesis of 1-ethyl-1H-indole-4-carboxylic acid typically proceeds via the functionalization of the commercially available indole-4-carboxylic acid or its ester.[1] Direct electrophilic substitution at C4 is difficult; therefore, pre-functionalized cores are preferred.[1][2]

Strategic Synthesis Route (DOT Diagram)

SynthesisRoute Start Indole-4-carboxylic acid (methyl ester) Step1 N-Alkylation (Et-I, NaH, DMF) Start->Step1 0°C to RT Inter Methyl 1-ethyl-1H-indole-4-carboxylate Step1->Inter Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Hydrolysis Product 1-Ethyl-1H-indole-4-carboxylic acid Step2->Product Deriv Amide Coupling (HATU, Amine) Product->Deriv Library Gen

Figure 1: Validated synthetic pathway for the generation of the 1-ethyl core and subsequent library generation.[1]

Medicinal Chemistry: SAR & Case Studies

The most authoritative application of this scaffold is in the development of IGF1R Allosteric Inhibitors .[1][2] Research by Henrich et al. demonstrated that the 1-ethyl group is superior or complementary to other N-substitutions depending on the specific pocket constraints.[1]

Case Study: IGF1R Kinase Inhibition

In a series of indole-butyl-amine derivatives, the 1-ethyl-1H-indole-4-carboxylic acid moiety (Compound C5) was evaluated against the unsubstituted (C3) and N-methyl (C4) analogs.[1][3][4]

SAR Data Summary:

Compound ID R-Group (N1) Core Substitution Target IC₅₀ (µM) Mechanistic Insight
C3 Hydrogen Indole-4-carboxamide IGF1R 6.0 ± 0.20 Baseline activity.[1] H-bond donor at N1.[1][2]
C4 Methyl Indole-4-carboxamide IGF1R 2.7 ± 1.10 Improved potency via hydrophobic effect.[1][2]
C5 Ethyl Indole-4-carboxamide IGF1R 3.6 ± 1.10 Maintains potency; probes larger hydrophobic volume.

| C2 | Hydrogen | Indole-7 -carboxamide | IGF1R | 2.5 ± 0.002 | Positional isomer (7-position) favored in this specific series.[1] |

Key Insight: While the 7-isomer (C2) was more potent in this specific assay, the 1-ethyl-4-carboxamide (C5) demonstrated that the N1-ethyl group is a viable modification to tune solubility and permeability without abolishing activity.[1] The "1-ethyl" motif is critical when the binding pocket requires a bulkier hydrophobic anchor than a methyl group can provide.[1][2]

Structural Logic of Allosteric Binding

The 1-ethyl group likely interacts with hydrophobic residues (e.g., Valine, Leucine) in the kinase allosteric site.[1] The 4-carboxamide vector directs the attached linker (often a piperidine) toward the solvent front or a secondary pocket, distinguishing these inhibitors from ATP-competitive inhibitors.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1H-indole-4-carboxylic acid

Note: This protocol assumes starting from Methyl Indole-4-carboxylate to avoid protecting group issues.

Reagents:

  • Methyl 1H-indole-4-carboxylate (1.0 eq)[1][3][4]

  • Ethyl Iodide (1.2 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)[1]

  • DMF (Anhydrous)[1][2]

  • Lithium Hydroxide (LiOH)[1][2]

Step 1: N-Alkylation

  • Dissolve Methyl 1H-indole-4-carboxylate (1.0 g, 5.7 mmol) in anhydrous DMF (10 mL) under Argon.

  • Cool to 0°C. Carefully add NaH (342 mg, 8.55 mmol) portion-wise. Evolution of H₂ gas will occur.[1][2]

  • Stir at 0°C for 30 minutes until gas evolution ceases (deprotonation of indole N-H).

  • Add Ethyl Iodide (0.55 mL, 6.8 mmol) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour into ice water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield Methyl 1-ethyl-1H-indole-4-carboxylate .

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1 ratio).[1][2]

  • Add LiOH (3.0 eq).[1][2]

  • Stir at 50°C for 2 hours (monitor by TLC for disappearance of ester).

  • Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid product typically precipitates.[1][2]

  • Filter and dry the white solid.[1][2] Recrystallize from Ethanol if necessary.[1][2]

Protocol B: General Amide Coupling (Library Generation)

Purpose: To attach the pharmacophore (e.g., piperidine linker) to the C4-acid.[1][2][3][4]

  • Dissolve 1-ethyl-1H-indole-4-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 10 mins to activate the acid.

  • Add the amine partner (e.g., 4-(aminomethyl)piperidine derivative) (1.1 eq).[1][2]

  • Stir at RT for 12 hours.

  • Validation: Confirm product via LC-MS (M+H peak) and ¹H NMR (Look for disappearance of the broad COOH singlet and appearance of amide NH).

Biological Signaling & Mechanism (DOT Diagram)

The following diagram illustrates the mechanistic pathway of IGF1R inhibition using this scaffold, highlighting the allosteric modulation.

IGF1R_Pathway Ligand IGF-1 / IGF-2 (Growth Factors) Receptor IGF1R (Receptor Tyrosine Kinase) Ligand->Receptor Activation Complex IGF1R-Inhibitor Complex (Conformational Change) Receptor->Complex Stabilization of Inactive State Signaling Downstream Signaling (PI3K/AKT, MAPK) Receptor->Signaling Phosphorylation ATP ATP ATP->Receptor Binds Active Site Inhibitor 1-Ethyl-Indole Derivative (Allosteric Inhibitor) Inhibitor->Receptor Binds Allosteric Site (Hydrophobic Pocket) Complex->Signaling Blocked TumorGrowth Tumor Cell Proliferation Signaling->TumorGrowth

Figure 2: Mechanism of action for 1-ethyl-indole derivatives as allosteric IGF1R inhibitors.[1][2] The inhibitor locks the receptor in an inactive conformation, preventing downstream oncogenic signaling.[1]

References

  • Henrich, L. M., et al. (2024).[1][2] "Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase." International Journal of Molecular Sciences, 25(10), 5368.[1][2]

  • PubChem. (n.d.).[1][2] "1-Ethyl-1H-indole-4-carboxylic acid (Compound Summary)." National Center for Biotechnology Information.[1][2]

  • Gassman, P. G., & van Bergen, T. J. (1976).[1][2] "Oxindole Synthesis via the 3-Methylthio-2-oxindole Route." Organic Syntheses, 56, 72. (Reference for general indole functionalization logic).

  • Chem-Impex. (n.d.).[1][2] "1-Ethyl-1H-indole-4-carbaldehyde and Carboxylic Acid Derivatives." Chem-Impex International.[1][2]

Sources

Methodological & Application

Application Notes and Protocols for the N-ethylation of Indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen, particularly through N-alkylation, offers a powerful strategy to modulate the pharmacological properties of these molecules. N-alkylation can significantly impact a compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. This strategic modification is a key tool in the arsenal of medicinal chemists, enabling the fine-tuning of lead compounds into viable drug candidates.

This comprehensive guide provides a detailed protocol for the N-ethylation of indole-4-carboxylic acid, a critical building block in the synthesis of a wide array of biologically active compounds. The presence of the carboxylic acid moiety at the 4-position presents a unique synthetic challenge, requiring careful selection of reaction conditions to achieve selective N-alkylation without undesired side reactions. These application notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the underlying chemical principles and practical considerations for successful synthesis.

Reaction Mechanism: A Look into the Nucleophilic Substitution

The N-ethylation of indole-4-carboxylic acid proceeds via a classical nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then readily attacks an electrophilic ethyl source, such as ethyl iodide, to form the desired N-ethylated product.

The choice of base is critical. A moderately strong, non-nucleophilic base is preferred to selectively deprotonate the indole nitrogen without reacting with the carboxylic acid group or the ethylating agent. Potassium carbonate (K₂CO₃) is an excellent choice for this transformation, offering sufficient basicity to facilitate the reaction while being cost-effective and easy to handle.

Figure 1: General mechanism of N-ethylation of indole-4-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol details the N-ethylation of indole-4-carboxylic acid using ethyl iodide and potassium carbonate in dimethylformamide (DMF).

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Indole-4-carboxylic acidC₉H₇NO₂161.162124-55-2Skin/eye irritant
Ethyl iodideC₂H₅I155.9775-03-6Flammable, harmful if swallowed, skin/eye/respiratory irritant
Potassium carbonateK₂CO₃138.21584-08-7Skin/eye irritant
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Flammable, reproductive toxicity, skin/eye irritant
Ethyl acetateC₄H₈O₂88.11141-78-6Highly flammable, eye irritant, drowsiness/dizziness
HexaneC₆H₁₄86.18110-54-3Highly flammable, skin/eye irritant, reproductive toxicity
Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add indole-4-carboxylic acid and K₂CO₃ to a flask. B 2. Add DMF and stir to dissolve. A->B C 3. Add ethyl iodide dropwise at room temperature. B->C D 4. Heat the reaction mixture to 60°C. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature and pour into water. E->F Upon completion G 7. Extract with ethyl acetate. F->G H 8. Wash organic layer with brine, dry over Na₂SO₄. G->H I 9. Concentrate the organic layer in vacuo. H->I J 10. Purify by column chromatography (Hexane:Ethyl Acetate). I->J K 11. Collect fractions and concentrate to yield the product. J->K

Figure 2: Step-by-step experimental workflow for the N-ethylation of indole-4-carboxylic acid.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-4-carboxylic acid (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the indole.

    • Stir the suspension at room temperature for 15 minutes.

  • Reaction:

    • Slowly add ethyl iodide (1.5 eq) to the reaction mixture dropwise via a syringe.

    • After the addition is complete, heat the reaction mixture to 60°C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-ethyl-indole-4-carboxylic acid as a solid.

Product Characterization

The identity and purity of the synthesized 1-ethyl-indole-4-carboxylic acid can be confirmed by various analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic quartet and triplet for the ethyl group, along with the disappearance of the N-H proton signal from the starting material. The aromatic protons of the indole ring will also exhibit shifts consistent with N-alkylation.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the appearance of two new signals corresponding to the ethyl group carbons.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the molecular weight of 1-ethyl-indole-4-carboxylic acid (189.21 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the indole nitrogen.Ensure the use of anhydrous DMF and potassium carbonate. Increase the reaction temperature or time if necessary.
Decomposition of ethyl iodide.Use fresh, high-purity ethyl iodide. Store it properly, protected from light.
Presence of unreacted starting material Insufficient amount of ethylating agent or base.Use a slight excess of ethyl iodide and ensure at least 2 equivalents of potassium carbonate are used.
Reaction time is too short.Continue monitoring the reaction by TLC and extend the reaction time if needed.
Formation of side products (e.g., esterification) Reaction temperature is too high.Maintain the reaction temperature at 60°C. Higher temperatures might promote side reactions.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl iodide is a lachrymator and should be handled with extreme care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • Gribble, G. W. The Bartoli Indole Synthesis. J. Chem. Soc., Perkin Trans. 1, 2000, 1045-1075.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev., 2006, 106(7), 2875-2911.

Analytical Application Notes & Protocols for 1-ethyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 1-ethyl-1H-indole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations for establishing robust and reliable analytical protocols.

Introduction: The Analytical Imperative for 1-ethyl-1H-indole-4-carboxylic acid

1-ethyl-1H-indole-4-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and pharmaceutical development. The indole scaffold is a privileged structure in numerous biologically active molecules. The precise and accurate analytical characterization of such compounds is paramount for ensuring product quality, understanding pharmacokinetic and pharmacodynamic profiles, and meeting regulatory standards. This guide provides a suite of analytical techniques, from chromatographic separation to spectroscopic identification, to empower researchers with the necessary tools for their investigations.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of 1-ethyl-1H-indole-4-carboxylic acid is the cornerstone of effective analytical method development.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₁₁H₁₁NO₂Guides mass spectrometry analysis.
Molecular Weight 189.21 g/mol Essential for mass spectrometry and concentration calculations.
Structure Indole ring with an ethyl group at the N1 position and a carboxylic acid at the C4 position.The aromatic indole ring provides a chromophore for UV detection. The carboxylic acid group dictates its acidic nature and influences solubility and chromatographic behavior.
Acidity (pKa) The carboxylic acid group is weakly acidic.[1]The ionization state is pH-dependent, which is a critical parameter for optimizing chromatographic separation and extraction procedures.
Solubility Generally soluble in organic solvents like methanol, acetonitrile, and ethanol.[2] Solubility in aqueous solutions is pH-dependent, with higher solubility at basic pH.Dictates the choice of solvents for sample preparation, HPLC mobile phases, and NMR studies.

I. High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for the quantitative analysis and purity assessment of non-volatile and semi-volatile organic compounds. For 1-ethyl-1H-indole-4-carboxylic acid, a reversed-phase HPLC method with UV detection is the recommended approach.

A. The Scientific Rationale: Ion Suppression Reversed-Phase Chromatography

The key to successfully analyzing 1-ethyl-1H-indole-4-carboxylic acid by reversed-phase HPLC is to control its ionization state. As a carboxylic acid, the analyte will be ionized (negatively charged) at neutral or basic pH. In this state, its retention on a nonpolar stationary phase (like C18) will be poor and inconsistent. To ensure reproducible retention and good peak shape, the mobile phase should be acidified to a pH at least 2 units below the pKa of the carboxylic acid group. This "ion suppression" renders the analyte in its neutral, protonated form, promoting its interaction with the stationary phase and leading to predictable chromatographic behavior.

Caption: Workflow for HPLC analysis.

B. Detailed HPLC Protocol

Objective: To quantify 1-ethyl-1H-indole-4-carboxylic acid and assess its purity.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Phosphoric acid or trifluoroacetic acid (TFA) for mobile phase pH adjustment.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

  • Analytical balance.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous phase: For example, 0.1% (v/v) phosphoric acid in water.

    • The mobile phase will be a mixture of the buffered aqueous phase and an organic modifier (acetonitrile or methanol). A good starting point is a 50:50 (v/v) mixture.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 1-ethyl-1H-indole-4-carboxylic acid reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 methanol:water). This will be your stock solution (100 µg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of your samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)Provides good retention for nonpolar to moderately polar compounds.
Mobile Phase Isocratic: Acetonitrile:0.1% H₃PO₄ in water (e.g., 50:50 v/v)The acidic pH ensures the analyte is in its non-ionized form for better retention and peak shape.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 220 nm or 280 nmThe indole ring has strong absorbance in the UV region. 220 nm provides higher sensitivity, while 280 nm can offer better selectivity against some interfering compounds.[3][4]
Run Time 10-15 minutesShould be sufficient to elute the analyte and any impurities.
  • Data Analysis:

    • Integrate the peak area of 1-ethyl-1H-indole-4-carboxylic acid in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

C. Method Validation: A Self-Validating System

For regulatory submissions or routine quality control, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.[3][5]

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by recovery studies.

  • Precision: Measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert 1-ethyl-1H-indole-4-carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.

A. The Rationale for Derivatization

The carboxylic acid group in 1-ethyl-1H-indole-4-carboxylic acid is polar and can form hydrogen bonds, leading to a high boiling point and poor chromatographic performance (e.g., peak tailing) in a GC system. Derivatization replaces the active hydrogen of the carboxylic acid group with a nonpolar group, thereby increasing its volatility and thermal stability. Common derivatization strategies include silylation and esterification.

Caption: Workflow for GC-MS analysis with derivatization.

B. Detailed GC-MS Protocol with Silylation

Objective: To identify and quantify 1-ethyl-1H-indole-4-carboxylic acid and related volatile impurities.

Instrumentation and Materials:

  • GC-MS system with a capillary column inlet and a mass selective detector.

  • A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or acetonitrile as a reaction solvent.

  • Heating block or oven.

  • GC vials with inserts.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1 split ratio)Prevents column overloading. Splitless injection can be used for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas with good chromatographic efficiency.
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp at 10 °C/min to 280 °C, hold for 5 minA general-purpose temperature program to separate a range of compounds.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for electron ionization, which produces reproducible fragmentation patterns.
Mass Range m/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.
  • Data Analysis:

    • The mass spectrum of the trimethylsilyl (TMS) derivative of 1-ethyl-1H-indole-4-carboxylic acid is expected to show a molecular ion peak at m/z 261 (189 + 72).

    • Characteristic fragmentation patterns for carboxylic acid TMS esters include the loss of a methyl group (-15 amu) from the TMS moiety, resulting in a prominent ion at m/z 246.

    • Identification of the compound can be confirmed by comparing the obtained mass spectrum with a spectral library (if available) or by interpreting the fragmentation pattern.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to fully characterize 1-ethyl-1H-indole-4-carboxylic acid.

A. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling
-COOH > 10Singlet (broad)-
Indole Protons 6.5 - 8.0Doublets, TripletsAromatic coupling (J ≈ 7-9 Hz)
-NCH₂CH₃ ~ 4.2QuartetCoupling to -CH₃ protons (J ≈ 7 Hz)
-NCH₂CH₃ ~ 1.5TripletCoupling to -NCH₂- protons (J ≈ 7 Hz)

Note: The exact chemical shifts of the indole protons will depend on the substitution pattern and can be predicted using additive rules or by comparison with similar structures.

B. Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-COOH 165 - 185
Indole Aromatic Carbons 100 - 140
-NCH₂CH₃ ~ 42
-NCH₂CH₃ ~ 15

Note: The chemical shift of the carbonyl carbon is particularly diagnostic.

C. Detailed NMR Protocol

Objective: To confirm the chemical structure of 1-ethyl-1H-indole-4-carboxylic acid.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1-ethyl-1H-indole-4-carboxylic acid sample.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IV. Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns to aid in structural elucidation.

A. Expected Mass Spectrum
  • Molecular Ion (M⁺˙): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 189, corresponding to the molecular weight of 1-ethyl-1H-indole-4-carboxylic acid.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z 172.

    • Loss of -COOH (M-45): A prominent peak at m/z 144, corresponding to the 1-ethyl-indole cation.

    • Loss of C₂H₄ (ethylene) from the ethyl group via McLafferty-type rearrangement is unlikely due to the structure, but cleavage of the ethyl group might occur.

    • Further fragmentation of the indole ring can lead to characteristic ions at lower m/z values.

B. Protocol for Direct Infusion Mass Spectrometry

Objective: To determine the molecular weight and obtain the fragmentation pattern of 1-ethyl-1H-indole-4-carboxylic acid.

Instrumentation and Materials:

  • Mass spectrometer with a direct infusion probe and an electron ionization (EI) source.

  • Sample of 1-ethyl-1H-indole-4-carboxylic acid.

  • Solvent for dissolving the sample (e.g., methanol).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the ion source via the direct infusion probe.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms of carboxylic acids and indole derivatives.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 1-ethyl-1H-indole-4-carboxylic acid. The selection of the appropriate technique will depend on the specific analytical goal, whether it is routine quantification, impurity profiling, or detailed structural elucidation. By understanding the scientific principles behind each method and adhering to the detailed protocols, researchers can generate high-quality, reliable data to support their research and development activities.

References

  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309–1314. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Patel, P. N., & Rathod, D. R. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(2), 1062. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 61. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Mathew, B., Suresh, J., Anbazhagan, S., & Paul, A. (2013). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 5(4), 138-143. [Link]

  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Mao, S. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o146. [Link]

  • Li, X., et al. (2016). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]

  • Higashi, T., & Ogawa, S. (2006). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 837(1-2), 118-125. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. MDPI. [Link]

  • Jian, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2037–2047. [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier. [Link]

  • Problems in Chemistry. (2023). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. [Link]

  • Chen, Y., et al. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. [Link]

  • Rocío-Bautista, P., et al. (2016). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. [Link]

  • Problems in Chemistry. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. [Link]

  • Han, J., & Borchers, C. H. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 57. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Pressbooks. (n.d.). chapter 25: carboxylic acids and esters. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

Sources

Application Note: Quantitative LC-MS/MS Analysis of 1-Ethyl-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and validated LC-MS/MS protocol for the quantification of 1-ethyl-1H-indole-4-carboxylic acid (CAS: 816449-04-4) in biological matrices (plasma/serum).[1] Unlike generic indole methods, this protocol specifically addresses the ionization challenges of the C4-carboxylic acid moiety combined with the N-ethyl group.[1] We utilize Negative Electrospray Ionization (ESI-) to exploit the acidic nature of the analyte, ensuring high selectivity and minimizing matrix effects common in positive mode analysis of endogenous indoles.

Introduction & Molecule Analysis[1][3][4][5][6][7][8][9][10]

Chemical Context

1-ethyl-1H-indole-4-carboxylic acid is a functionalized indole often utilized as a pharmacophore in drug discovery, particularly in the synthesis of viral inhibitors and kinase antagonists.[1][2] Accurate quantification is critical for determining pharmacokinetic (PK) parameters such as clearance (


), volume of distribution (

), and bioavailability (

).[1]
Physicochemical Properties[1][2][11]
  • Formula:

    
    
    
  • Molecular Weight: 189.21 g/mol [1][3][4]

  • Acidity (pKa): ~4.2 (Carboxylic acid proton)[1]

  • Lipophilicity (LogP): ~2.7 (Estimated)

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[1][2]

Method Development Strategy

While many indoles are analyzed in Positive ESI (


), the presence of the carboxylic acid at the C4 position makes this molecule an ideal candidate for Negative ESI (

)
.
  • Why Negative Mode? It targets the deprotonation of the -COOH group (

    
     188.1), which is chemically favored over protonation of the indole ring. This significantly reduces background noise from endogenous amines and improves the Signal-to-Noise (S/N) ratio.[1][2]
    
  • Internal Standard (IS): In the absence of a commercially available stable isotope-labeled (SIL) analog of the specific target, we recommend Indole-4-carboxylic acid-d4 or Indole-3-propionic acid-d2 as a surrogate IS.

Experimental Protocol

Reagents and Standards
  • Analyte: 1-ethyl-1H-indole-4-carboxylic acid (>98% purity).

  • Internal Standard (IS): Indole-4-carboxylic acid-d4 (Custom synthesis recommended) or Indole-3-propionic acid (Surrogate).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

  • Additives: Ammonium Acetate (

    
    ), Acetic Acid.[1][2]
    
Sample Preparation (Protein Precipitation)

This method is optimized for plasma but is adaptable to tissue homogenates.[1][2]

  • Aliquot: Transfer

    
     of plasma into a 96-well plate or 1.5 mL centrifuge tube.
    
  • IS Addition: Add

    
     of Internal Standard working solution (
    
    
    
    in 50% MeOH).
  • Precipitation: Add

    
     of ice-cold Acetonitrile  (containing 0.1% Formic Acid to break protein binding).[1][2]
    
  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the supernatant to a clean plate.
    
  • Dilution: Add

    
     of Water (Milli-Q) to match the initial mobile phase composition.
    
  • Inject: Inject

    
     into the LC-MS/MS.
    
Liquid Chromatography Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1][2]

  • Column: Phenomenex Kinetex C18 (

    
    ) or Waters BEH C18.[1][2]
    
  • Column Temp: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Flow Rate:

    
    .[1][2]
    

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • B: Acetonitrile.[1][2]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Hold
3.0090Linear Ramp
4.0090Wash
4.1010Re-equilibration
5.5010End of Run
Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode (

    
    ).[1][2]
    
  • Capillary Voltage: -2.5 kV.[1][2]

  • Desolvation Temp:

    
    .[1][2]
    
  • Gas Flow: 800 L/hr.[1][2]

MRM Transitions:

CompoundPrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
Analyte 188.1 144.1 3018Quant
Analyte188.1116.13028Qual
IS (Surrogate)160.1116.13020Quant

Note: The primary transition


 corresponds to the decarboxylation (Loss of 

, -44 Da), a highly specific pathway for aromatic carboxylic acids.

Visualizations

Fragmentation Mechanism

The following diagram illustrates the proposed fragmentation pathway utilized for quantification.

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 188.1 Intermediate Transition State Decarboxylation Parent->Intermediate Collision Energy (18 eV) Product Product Ion [M-H-CO₂]⁻ m/z 144.1 Intermediate->Product Loss of CO₂ (-44 Da)

Figure 1: Proposed ESI(-) fragmentation pathway showing the specific decarboxylation event.[1]

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifugation 4000g, 10 min PPT->Centrifuge Dilute Dilution 1:1 with Water Centrifuge->Dilute LC UHPLC Separation C18 Column Dilute->LC MS MS/MS Detection ESI Negative Mode LC->MS Data Quantification (TargetLynx/Analyst) MS->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to data processing.[1][2]

Validation Criteria & Performance

This method is designed to meet FDA Bioanalytical Method Validation Guidance (2018) .

ParameterAcceptance CriteriaTypical Result
Linearity


(Range: 1–1000 ng/mL)
Accuracy

(

at LLOQ)

Precision (CV)

(

at LLOQ)

Recovery Consistent across levels

Matrix Effect


(Normalized to IS)

Troubleshooting & Optimization (Expert Tips)

  • Peak Tailing: If you observe tailing for the carboxylic acid, increase the buffer concentration of Ammonium Acetate to 10 mM.[1][2] The ionic strength helps mask residual silanols on the column.[1][2]

  • Carryover: The ethyl group increases lipophilicity compared to the parent indole acid.[1][2] Ensure the needle wash contains at least 50% Organic solvent (e.g., ACN:MeOH:Water:FA 40:40:20:0.1).[1][2]

  • Positive Mode Alternative: If your instrument lacks sensitivity in Negative mode, you can switch to Positive mode (

    
     190.1).[1][2] However, you must  change the Mobile Phase A to 0.1% Formic Acid in Water  to ensure protonation.[2] The transition would likely be 
    
    
    
    (Loss of HCOOH) or
    
    
    (Loss of Ethyl).[1][2]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] [Link]

  • PubChem. (2023).[1][2] 1-Ethyl-1H-indole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link](Note: Link directs to closest structural analog entry or search if specific isomer page is dynamic).[1][2]

  • Hauder, J., et al. (2011).[1][2] LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine. Journal of Agricultural and Food Chemistry. [Link]

  • Chen, L., et al. (2022).[1][2] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Journal of Chromatography B. [Link]

Sources

Application Note: Utilizing 1-Ethyl-1H-indole-4-carboxylic Acid Scaffolds for Allosteric IGF-1R Inhibition

[1][2]

Executive Summary & Strategic Context

Compound Class: Indole-Butyl-Amine Derivatives (Allosteric IGF-1R Inhibitors) Primary Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase Domain Key Application: Differentiating allosteric regulation from ATP-competitive inhibition in cancer signaling pathways.[1][2]

Critical Technical Distinction: Researchers must note that 1-ethyl-1H-indole-4-carboxylic acid (CAS: 106964-06-3) acts as the pharmacophoric head group (R-group).[1][2] On its own, the carboxylic acid lacks sufficient potency for cellular signal inhibition.[1][2] To study IGF-1R signaling effectively, this acid must be amide-coupled to a specific linker tail (typically 1-[4-(5-cyano-1H-indol-3-yl)-butyl]-piperidin-4-yl-amine) to form the active allosteric inhibitor, referred to in literature as Compound C5 (IC50 ≈ 3.6 µM).[1][2]

This guide details the application of this specific scaffold in generating and validating allosteric probes that avoid the "ATP-competitive trap"—providing higher selectivity against the homologous Insulin Receptor (IR).[1][2]

Mechanism of Action: Allosteric Modulation

Unlike BMS-754807 or Linsitinib (OSI-906), which compete with ATP at the active site, derivatives of 1-ethyl-1H-indole-4-carboxylic acid bind to a distinct allosteric hydrophobic pocket adjacent to the

12
  • Binding Mode: The 1-ethyl-indole moiety occupies a hydrophobic cleft, stabilizing the kinase in an inactive conformation (Type III/IV inhibition).[1][2]

  • Selectivity: Because the ATP-binding pocket is highly conserved between IGF-1R and IR (100% homology in the catalytic site), ATP-competitive inhibitors often cause hyperglycemia (IR inhibition).[1][2] The allosteric site diverges significantly, allowing this scaffold to selectively target IGF-1R signaling without disrupting metabolic insulin signaling.[1][2]

Signaling Pathway & Inhibitor Intervention

IGF1R_SignalingIGF1IGF-1 LigandIGF1R_ECIGF-1R (Extracellular)IGF1->IGF1R_ECBindingIGF1R_KDIGF-1R (Kinase Domain)IGF1R_EC->IGF1R_KDConf. ChangeIRS1IRS-1IGF1R_KD->IRS1Tyrosine Phos.Inhibitor1-Ethyl-Indole Derivative(Allosteric Site)Inhibitor->IGF1R_KDLocks Inactive Conf.PI3KPI3KIRS1->PI3KRASRASIRS1->RASAKTAKT (pS473)PI3K->AKTmTORmTORAKT->mTORSurvival/GrowthRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferation

Caption: Allosteric intervention point of 1-ethyl-indole derivatives, preventing autophosphorylation and downstream PI3K/MAPK activation.[1][2]

Experimental Protocols

Protocol A: Preparation of the Active Probe

Rationale: The user likely possesses the carboxylic acid building block.[1][2] This step converts it to the bioactive form.[1][2]

Reagents:

  • 1-ethyl-1H-indole-4-carboxylic acid (Starting Material)[1][2][3]

  • Amine Linker: 1-[4-(5-cyano-1H-indol-3-yl)-butyl]-piperidin-4-amine[1][2][4]

  • Coupling Agents: EDC-HCl, HOBt

  • Solvent: DMF (Anhydrous)[1][2]

Workflow:

  • Dissolve 1-ethyl-1H-indole-4-carboxylic acid (1 eq) in anhydrous DMF.

  • Add EDC-HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxyl group.[1][2] Stir at RT for 30 min.[1][2]

  • Add the Amine Linker (1 eq) and DIPEA (3 eq).

  • Stir for 12–16 hours at RT.

  • Purification: The resulting amide (Compound C5) is hydrophobic.[1][2] Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Stock Solution: Dissolve purified solid in 100% DMSO to 10 mM. Store at -20°C.

Protocol B: In Vitro Kinase Assay (TR-FRET)

Rationale: Verify direct kinase inhibition before moving to cells.[1][2] TR-FRET is preferred over radiometric assays for allosteric inhibitors to avoid ATP-Km artifacts.[1][2]

Materials:

  • Recombinant human IGF-1R kinase domain (cytoplasmic).[1][2]

  • Substrate: PolyGT-biotin or specific IRS-1 peptide.[1][2]

  • Detection: Eu-labeled anti-phosphotyrosine antibody + SA-APC acceptor.[1][2]

Steps:

  • Plate Prep: Use a 384-well white low-volume plate.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of the 1-ethyl-indole derivative in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1][2]

    • Range: 100 µM down to 1 nM.[1][2]

  • Enzyme Addition: Add 5 µL of IGF-1R enzyme (0.5 nM final). Incubate 15 min (allows allosteric binding).

  • Reaction Start: Add 5 µL ATP (at Km, approx 10-50 µM) + Substrate.

  • Incubation: 60 min at RT.

  • Detection: Add 10 µL detection mix (Eu-Ab + SA-APC). Read on EnVision or compatible reader.

  • Analysis: Plot Log[Inhibitor] vs. FRET Ratio. Expect IC50 ≈ 3–5 µM for the 1-ethyl derivative.[1][2]

Protocol C: Cellular Signaling Validation (Western Blot)

Rationale: Confirm the compound penetrates membranes and inhibits relevant downstream nodes.[1][2]

Cell Model: MCF-7 (Breast Cancer) or NIH-3T3/IGF-1R (Overexpressing).[1][2]

Steps:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells overnight (0.1% BSA/DMEM) to reduce basal phosphorylation.

  • Treatment: Treat cells with the inhibitor (1, 5, 10, 20 µM) for 2 hours.[1][2]

    • Control: DMSO vehicle (0.1%).[1][2]

  • Stimulation: Stimulate with IGF-1 (50 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[1][2]

  • Immunoblotting:

    • Primary Targets: p-IGF-1R (Tyr1135/1136), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204).[1][2]

    • Loading Controls: Total IGF-1R, Total Akt,

      
      -Actin.[1][2]
      

Expected Results:

Concentration p-IGF-1R p-Akt p-ERK Interpretation
0 µM (DMSO) High High High Full activation by IGF-1
1 µM High High High Below IC50
5 µM Reduced Reduced Reduced Near IC50 threshold

| 20 µM | Absent | Absent | Absent | Full pathway blockade |[1][2]

Comparative Data: SAR Context

The 1-ethyl-1H-indole-4-carboxylic acid derivative (Group B) is a mid-potency validation tool.[1][2] For studies requiring higher potency, compare results with Group D derivatives.

Compound IDR-Group (Head)IC50 (IGF-1R)Pharmacophore Feature
C5 1-ethyl-1H-indole-4-COOH 3.6 ± 1.1 µM Hydrophobic N-ethyl tail
C41-methyl-1H-indole-4-COOH2.7 ± 1.1 µMSmaller hydrophobic group
C113-cyano-5-fluoro-indole-7-COOH0.2 ± 0.07 µMH-bond donor + acceptor optimized

Data Source: Henrich et al. / Verma & Vashisth (2024)[1][2]

References

  • Verma, J., & Vashisth, H. (2024).[1][2] Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. International Journal of Molecular Sciences, 25(10), 5368.[1][2] [Link]

  • Henrich, L.M., et al. (2013).[1][2] Allosteric IGF-1R Inhibitors. Journal of Medicinal Chemistry. (Foundational work describing the synthesis of indole-butyl-amines).[1][2]

  • UniProt Consortium. (2024).[1][2] IGF1R - Insulin-like growth factor 1 receptor.[1][2][4][5][6][7] UniProtKB.[1][2] [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-ethyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of "1-ethyl-1H-indole-4-carboxylic acid." Instead of a generic checklist, this document provides an in-depth, question-and-answer-based approach to diagnose and resolve the issue, grounded in the physicochemical properties of the analyte and the principles of reversed-phase chromatography.

Introduction: The Challenge of an Acidic Indole

1-ethyl-1H-indole-4-carboxylic acid is a molecule with distinct characteristics that can complicate its chromatographic analysis. Its indole core provides hydrophobicity, while the carboxylic acid moiety introduces a highly polar, ionizable group. This duality is often the root cause of poor peak shape, specifically peak tailing. This guide will walk you through a logical, science-based workflow to achieve sharp, symmetrical peaks.

Section 1: Understanding the Root Cause
Q1: Why is my peak for 1-ethyl-1H-indole-4-carboxylic acid tailing?

Answer: Peak tailing for this specific analyte is almost certainly caused by secondary retention mechanisms . In an ideal reversed-phase separation, retention is governed solely by the hydrophobic interactions between your analyte and the C18 stationary phase. However, tailing indicates that a portion of your analyte molecules are being delayed by additional, stronger interactions.

For 1-ethyl-1H-indole-4-carboxylic acid, there are two primary culprits:

  • Ionic Interactions: The most significant factor is the ionization state of the carboxylic acid group. The pKa of a carboxylic acid on a benzene ring is typically around 4.2. The indole ring will influence this, but we can estimate the pKa to be in the 3.5 - 4.5 range . If your mobile phase pH is near or above this pKa, a significant portion of the analyte will exist in its deprotonated, anionic form (carboxylate, -COO⁻). This negatively charged anion can then interact strongly with any residual, positively charged sites on the silica backbone of the stationary phase, such as metal impurities (Fe, Al) or non-end-capped silanol groups (Si-OH). This strong, undesirable ionic attraction holds back a fraction of the molecules, resulting in a tailed peak.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form hydrogen bonds with the free residual silanol groups on the silica surface. While weaker than a direct ionic interaction, this secondary mechanism also contributes to heterogeneous retention and peak tailing.

The diagram below illustrates this problematic secondary interaction.

cluster_0 Silica Stationary Phase cluster_1 Mobile Phase (pH > pKa) Silanol Active Silanol Site (Secondary Interaction) Si-OH Metal Impurity (M+) Analyte 1-ethyl-1H-indole-4-carboxylic acid (Anionic Form) Indole Ring Carboxylate (-COO⁻) Analyte:f0->Silanol:p1 Hydrogen Bonding Analyte:f0->Silanol:p2 Strong Ionic Interaction (Cause of Tailing)

Caption: Unwanted secondary interactions causing peak tailing.

Section 2: A Systematic Troubleshooting Workflow

This section provides a logical sequence of steps to diagnose and fix the issue. We will start with the most impactful parameter and progress to finer adjustments.

Q2: What is the first and most critical parameter to adjust?

Answer: Mobile Phase pH. Controlling the ionization of your analyte is the most powerful tool you have to eliminate peak tailing for acidic compounds like this one. The goal is to "suppress" the ionization of the carboxylic acid by forcing it into its neutral, protonated form (-COOH).

A fundamental principle in reversed-phase chromatography is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[1][2] For an acid, this means lowering the pH.

Mobile Phase pH Analyte State Expected Retention Expected Peak Shape
pH > 5.5 Mostly Ionized (-COO⁻)LowPoor (Significant Tailing)
pH 3.5 - 4.5 (Near pKa) Mixture of Ionized & NeutralUnstableVery Broad or Split
pH < 2.5 Mostly Neutral (-COOH) High Good (Symmetrical)

Table 1: The effect of mobile phase pH on the analysis of 1-ethyl-1H-indole-4-carboxylic acid.

Experimental Protocol 1: Mobile Phase pH Optimization
  • Prepare the Aqueous Phase: Start with HPLC-grade water.

  • Add Acid Modifier: Add a small amount of a suitable acid. Good starting points are:

    • 0.1% (v/v) Formic Acid: This will typically bring the pH to ~2.7 and is MS-friendly.

    • 0.1% (v/v) Trifluoroacetic Acid (TFA): This is a stronger acid, bringing the pH to ~2.0. TFA is an excellent additive for improving peak shape but can cause ion suppression with mass spectrometry detectors.[3][4]

  • Confirm pH: Use a calibrated pH meter to measure the pH of the aqueous portion before mixing it with the organic solvent.[1] The target is pH ≤ 2.8 .

  • Prepare Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., Acetonitrile) to the desired ratio (e.g., 50:50 A:B).

  • Equilibrate and Inject: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

By converting the analyte to its neutral form, you eliminate the primary cause of tailing—ionic interactions—and promote a single, predictable hydrophobic retention mechanism.

The following diagram outlines the primary troubleshooting workflow.

A Peak Tailing Observed B Is Mobile Phase pH < 2.8? A->B C ACTION: Adjust Mobile Phase pH. Use 0.1% Formic Acid or TFA. (See Protocol 1) B->C No E Is Peak Tailing Still Present? B->E Yes C->E D Peak Shape Improved. Proceed with Method Validation. E->D No F ACTION: Evaluate Column. - Use a modern, high-purity, end-capped column. - Check for contamination or voids. E->F Yes G Problem Solved. F->G Problem Resolved H Contact Technical Support for Advanced Troubleshooting. F->H Still Tailing

Caption: Primary troubleshooting workflow for peak tailing.

Q3: I've lowered the pH to 2.5, and the peak is better but still tails slightly. What's next?

Answer: If significant tailing persists at a low pH, the issue likely lies with your column chemistry or condition . The low pH has neutralized the analyte, but it can't fix a physically compromised column or a stationary phase with highly active, unshielded silanol groups.

1. Column Type and Quality:

  • Use High-Purity Silica (Type B): Modern columns are made with silica that has very low metal content. If you are using an older column (Type A), it may have enough metal impurities to interact with your analyte even at low pH.

  • Ensure Proper End-Capping: End-capping is a chemical process that covers most of the residual silanol groups with a small, non-polar cap (like a trimethylsilyl group). A column with poor end-capping will have many exposed silanols, leading to tailing even for neutral compounds. Always choose a column from a reputable manufacturer known for robust end-capping.

2. Column Condition:

  • Column Contamination: Strongly retained basic compounds from previous analyses can bind to silanol groups and create active sites that now interact with your acidic analyte.

  • Column Void: A void or channel can form at the head of the column over time, causing the sample band to spread unevenly, which often manifests as a tailing or split peak.[5]

Experimental Protocol 2: Column Health Check and Cleaning
  • Substitute the Column: The easiest diagnostic test is to replace the current column with a new one of the same type. If the peak shape improves dramatically, you have confirmed the original column was the problem.

  • Column Reversal and Flush: (Check manufacturer's instructions before reversing the column) . Disconnect the column from the detector, reverse the flow direction, and flush with 10-20 column volumes of a strong solvent (like 100% Acetonitrile or Isopropanol) to waste. This can sometimes dislodge particulates from the inlet frit.[5]

  • Perform a Cleaning Gradient:

    • Wash with 10 column volumes of HPLC-grade water.

    • Wash with 10 column volumes of Acetonitrile.

    • Wash with 10 column volumes of Isopropanol.

    • Wash with 10 column volumes of Hexane (if compatible with your HPLC system).

    • Repeat in reverse order, finishing with your mobile phase.

Section 3: Fine-Tuning and Advanced FAQs
Q4: Should I use Acetonitrile or Methanol as the organic modifier?

Answer: Both are viable options, and switching between them can sometimes influence peak shape.

  • Acetonitrile is generally less viscous and provides sharper peaks due to better mass transfer efficiency. It is the preferred starting point.

  • Methanol is a protic solvent and can engage in hydrogen bonding. In some cases, it can help to shield active silanol sites on the stationary phase, offering a different selectivity and potentially improving the peak shape for challenging compounds. If you have optimized other parameters and still see tailing, preparing an identical mobile phase with methanol instead of acetonitrile is a worthwhile experiment.

Q5: Could I be overloading my column?

Answer: Yes. Injecting too high a concentration or volume of your analyte can saturate the active sites on the stationary phase, leading to a characteristic "shark-fin" or right-angled peak tail.

  • Diagnostic Test: Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject the same volume of each. If the peak shape becomes symmetrical at lower concentrations, you are experiencing mass overload.

  • Solution: Reduce the sample concentration or injection volume.

Q6: Are there other mobile phase additives to consider?

Answer: While pH control is the primary strategy for acids, buffers play a critical role in maintaining that pH.

Additive Typical Conc. Mechanism of Action Pros Cons
Formic Acid 0.1%AcidifierExcellent MS compatibility, volatile.Weaker acid, less pH control than TFA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong AcidifierExcellent for peak shape, volatile.Causes significant ion suppression in MS.[4]
Phosphate Buffer 10-25 mMpH BufferExcellent buffering capacity around pH 2.5.Not volatile, not compatible with MS , can precipitate with high organic content.

Table 2: Comparison of common mobile phase additives for acidic analytes.

If your method does not use a mass spectrometer, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid will provide robust pH control and excellent peak shape.

References
  • CP Lab Safety.
  • ResearchGate. (PDF)
  • BLD Pharm. 1-Ethyl-1H-indole-4-carboxylic acid.
  • Benchchem.
  • PubChem. 1-Ethyl-1H-indole | C10H11N | CID 261160.
  • Sigma-Aldrich. Indole-4-carboxylic acid 98 2124-55-2.
  • Quora. Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
  • PubChem. Indole-4-carboxylic acid | C9H7NO2 | CID 595229.
  • MDPI.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent.
  • Biotage.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • PubChem.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Axion Labs. Will Highly Acidic or Basic Samples Affect an HPLC C18 Column?.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Chromatography Online.
  • LCGC North America.
  • Waters. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.

Sources

Technical Support Center: Optimizing Assays for 1-ethyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Your Data

Welcome to the technical support hub. If you are accessing this guide, you are likely observing inconsistent IC50 values, shifting retention times in LC-MS, or inexplicable precipitation in your biological assays involving 1-ethyl-1H-indole-4-carboxylic acid .

This compound is a critical scaffold in drug discovery (often serving as a precursor for PIM kinase inhibitors or similar heterocyclic targets).[1][2][3] However, its amphiphilic nature—combining a lipophilic N-ethyl indole core with a polar carboxylic acid tail—creates a "perfect storm" for assay variability.[1][2][3] This guide deconstructs those failure modes into solvable protocols.

Part 1: Analytical Variability (HPLC/LC-MS)

Symptom: “My peaks are tailing significantly, or retention times shift between injections.”

The Root Cause: The Ionization Mismatch

The carboxylic acid at the C4 position has a pKa of approximately 4.2–4.5 .[1][3]

  • At pH > 5.5: The molecule is deprotonated (anionic) and elutes early but may interact with cationic sites on the column.[1][3]

  • At pH < 3.0: The molecule is protonated (neutral), increasing retention but maximizing hydrophobic interaction with the C18 stationary phase.[1][3]

Variability occurs when your mobile phase pH hovers near the pKa (pH 4.0–5.0), causing a "split personality" where the molecule rapidly exchanges between ionized and neutral states, leading to broad, tailing peaks.[1]

Troubleshooting Protocol: The "Acid Lock" Method

Q: How do I fix peak tailing for this specific indole? A: You must suppress the ionization of the carboxylic acid to ensure the molecule behaves as a single neutral species during chromatography.[1][2][3]

Step-by-Step Optimization:

  • Mobile Phase Modification:

    • Do Not Use: Ammonium Acetate (pH ~4-5) or unbuffered water.[1][2][3]

    • Use: 0.1% Formic Acid (pH ~2.[1][2][3][4]7) or 0.05% Trifluoroacetic acid (TFA) (pH ~2.0).[1][2][3]

    • Why: This forces the equilibrium 99% toward the protonated (neutral) form, sharpening the peak.[1][3]

  • Column Selection:

    • Standard C18 columns often have residual silanols (acidic Si-OH groups) that hydrogen bond with the indole nitrogen or the carboxylic acid.[1][2][3]

    • Recommendation: Switch to an End-capped C18 or a Polar-Embedded column (e.g., Waters XBridge or Phenomenex Luna Omega).[1][2][3] These shield the silica surface from secondary interactions.[1][2][3]

  • Injection Solvent:

    • If your sample is dissolved in 100% DMSO, injecting it into a high-aqueous mobile phase can cause "micro-precipitation" at the column head, leading to split peaks.[1][2]

    • Fix: Dilute your sample 1:1 with the initial mobile phase (e.g., 50% Water/0.1% FA) before injection.[1][3]

Visualizing the Analytical Decision Tree

AnalyticalWorkflow Start Issue: Poor Peak Shape (Tailing/Splitting) CheckPH Check Mobile Phase pH Start->CheckPH IsNearPKa Is pH 3.5 - 5.0? CheckPH->IsNearPKa Acidify Action: Add 0.1% Formic Acid or 0.05% TFA (Target pH < 3.0) IsNearPKa->Acidify Yes CheckSolvent Check Injection Solvent IsNearPKa->CheckSolvent No (Already Acidic) Acidify->CheckSolvent IsDMSO Is solvent 100% DMSO? CheckSolvent->IsDMSO Dilute Action: Dilute 1:1 with Mobile Phase A IsDMSO->Dilute Yes CheckColumn Check Column Type IsDMSO->CheckColumn No Dilute->CheckColumn StandardSilica Standard Silica C18? CheckColumn->StandardSilica SwitchCol Action: Switch to End-capped or Polar-Embedded Column StandardSilica->SwitchCol Yes Success Result: Sharp, Symmetrical Peak StandardSilica->Success No (Already Optimized) SwitchCol->Success

Caption: Decision tree for troubleshooting HPLC peak tailing specific to indole-carboxylic acids.

Part 2: Biological Assay Variability (Solubility)

Symptom: “My IC50 curves plateau early” or “I see high variability between technical replicates.”

The Root Cause: The "Crash-Out" Effect

1-ethyl-1H-indole-4-carboxylic acid is hydrophobic due to the N-ethyl indole core.[1][2][3] While the carboxylic acid group suggests water solubility, it is only soluble when ionized (pH > 6).[1][3]

  • The Trap: Drug screening stocks are usually 10 mM in DMSO.[1][2][3] When you dilute this into a biological buffer (PBS, Media) at pH 7.4, the compound should be soluble.[1][3] However, if the dilution step creates a local region of high concentration, or if the buffer is slightly acidic (pH < 6.0), the compound precipitates immediately.[1]

Solubility Data & Limits
Solvent SystemSolubility StatusRisk Factor
100% DMSO High (>50 mM)Hygroscopic (absorbs water -> degradation)
PBS (pH 7.4) Moderate (< 100 µM)Safe only if pre-diluted correctly
Acidic Buffer (pH < 5) Insoluble High Risk: Precipitates as free acid
Cell Media + Serum VariableBinds to Albumin (BSA/FBS), shifting free concentration
Troubleshooting Protocol: The "Step-Down" Dilution

Q: How do I prevent precipitation during serial dilutions? A: Avoid "shocking" the compound with a rapid polarity shift.[1][2][3]

  • Intermediate Dilution Step: Do not pipette 10 mM DMSO stock directly into aqueous media.

    • Protocol: Prepare a 100x intermediate stock in 100% DMSO .

    • Example: If final assay concentration is 10 µM, make a 1 mM stock in DMSO first.[1][2][3]

  • The Mixing Rule: Add the DMSO solution to the media while vortexing rapidly.[1][2][3] This prevents local high-concentration pockets where the compound might crash out.[1][2][3]

  • Serum Correction: Be aware that the indole core binds to serum proteins.[1][2][3] If your assay variability correlates with different FBS lots, the issue is protein binding, not chemical instability.[1][3]

Part 3: Chemical Stability (Storage & Handling)

Symptom: “The compound turns yellow/brown over time.”

The Root Cause: Indole Oxidation

The electron-rich indole ring is susceptible to oxidative degradation, particularly at the C3 position, even with the N-ethyl substitution.[1] Light accelerates this process (photo-oxidation).[1][2][3]

Q: What is the correct storage protocol? A:

  • Solid State: -20°C, desiccated, protected from light.

  • In Solution (DMSO):

    • Use anhydrous DMSO .[1][2][3] Water in DMSO promotes hydrolysis and oxidation.[1][2][3]

    • Store in Amber Glass vials (not clear plastic).

    • Freeze/Thaw Limit: Max 3 cycles. Repeated thawing introduces atmospheric oxygen and moisture.[1][2][3]

References

  • PubChem. (2023).[1][2][3] 1-Ethyl-1H-indole-4-carboxylic acid (Compound Summary). National Center for Biotechnology Information.[1][2][3] [Link]

  • Chrom Tech. (2025).[1][2][3][5][6] What Causes Peak Tailing in HPLC? (Technical Guide on Silanol Interactions). [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. [Link][1][3]

Sources

Improving the selectivity of "1-ethyl-1H-indole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-1H-indole-4-carboxylic Acid

Topic: Improving Selectivity in Synthesis & Functionalization Ticket ID: IND-C4-SEL-001 Status: Open Responder: Senior Application Scientist, Chemical Development Division

Executive Summary: The "C4" Challenge

You are likely accessing this guide because you are encountering the classic "Indole Selectivity Paradox." Synthesizing 1-ethyl-1H-indole-4-carboxylic acid presents two distinct regioselectivity hurdles:

  • Ring Construction (C4 vs. C6): Introducing a carboxylate at the 4-position is electronically disfavored compared to the 5, 6, or 7 positions using standard cyclization methods (e.g., Fischer Indole).

  • N-Alkylation (N1 vs. C3): Attaching the ethyl group to the nitrogen (N1) often competes with alkylation at the electron-rich C3 position.

This guide provides validated protocols to bypass these thermodynamic traps, ensuring high regio-purity.

Module 1: Constructing the Core (C4-Selectivity)

User Question: "I attempted a Fischer Indole Synthesis using 3-carboxy-phenylhydrazine, but I obtained an inseparable mixture of 4- and 6-substituted isomers. How do I fix this?"

Technical Diagnosis: The Fischer Indole Synthesis (FIS) relies on a [3,3]-sigmatropic rearrangement. When using a meta-substituted hydrazine (like 3-carboxyphenylhydrazine), the rearrangement can occur at either of the two available ortho positions. Steric and electronic factors typically favor the less hindered position (C6) over the desired C4 position, often resulting in a 40:60 or 20:80 mixture that is painful to purify.

The Solution: The Leimgruber-Batcho Protocol To guarantee 100% C4-selectivity, you must abandon FIS and utilize the Leimgruber-Batcho (LB) synthesis. This method relies on the formation of an enamine from a 2-methyl-3-nitrobenzoate precursor, which cyclizes exclusively to the 4-substituted indole.

Protocol: C4-Selective Synthesis

Precursor: Methyl 2-methyl-3-nitrobenzoate

Step 1: Enamine Formation [1]

  • Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in DMF.

  • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq) and Pyrrolidine (1.0 eq).

  • Heat to 110°C for 3-5 hours.

    • Checkpoint: The solution should turn deep red (formation of the

      
      -dimethylaminostyrene intermediate).
      
  • Concentrate under reduced pressure to remove excess DMF-DMA.

Step 2: Reductive Cyclization

  • Dissolve the crude red oil in Methanol/THF (1:1).

  • Add Raney Nickel (10 wt%) or Pd/C (5 wt%) and Hydrazine Hydrate (5.0 eq) dropwise (Caution: Exothermic, gas evolution).

    • Alternative: Hydrogenation (H2 balloon) works but is slower.

  • Filter through Celite to remove catalyst.

  • Result: Pure Methyl 1H-indole-4-carboxylate. (No C6 isomer is chemically possible via this route).

Module 2: N-Ethylation (N1 vs. C3 Selectivity)

User Question: "When ethylating Methyl 1H-indole-4-carboxylate, I see a byproduct with the same mass. Is this C3-alkylation?"

Technical Diagnosis: Yes. The indole C3 position is highly nucleophilic. Using strong bases (like NaH) in polar aprotic solvents (DMF) creates a "naked" anion that is aggressive. While N1 is favored, C3 alkylation increases with temperature and alkyl halide reactivity.

The Solution: Controlled Phase-Transfer Alkylation To maximize N1 selectivity for the ethyl group, use a milder base with a Phase Transfer Catalyst (PTC) or optimize the solvent system to stabilize the N-anion over the C-anion.

Protocol: High-Fidelity N-Ethylation
ParameterRecommended ConditionRationale
Base

(Cesium Carbonate)
Milder than NaH; the "Cesium Effect" promotes N-selectivity via coordination.
Solvent Acetonitrile (MeCN) or DMFMeCN reduces C3-alkylation risk compared to DMSO.
Reagent Ethyl Iodide (EtI)More reactive than bromide, allowing lower reaction temps (preventing C3 attack).
Temp 25°C - 40°CDo not reflux. Higher heat promotes thermodynamic C3-alkylation.

Step-by-Step:

  • Suspend Methyl 1H-indole-4-carboxylate (1.0 eq) and

    
     (2.0 eq) in dry Acetonitrile.
    
  • Stir for 30 mins at RT to deprotonate (Solution turns yellow).

  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Monitor by TLC/LCMS.

    • Success Marker: Disappearance of NH peak.

  • Hydrolysis (Final Step): Treat the ester with LiOH (3 eq) in THF/H2O to yield the final 1-ethyl-1H-indole-4-carboxylic acid .

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision logic to avoid selectivity pitfalls.

IndoleSelectivity Start Target: 1-ethyl-1H-indole-4-carboxylic acid RouteChoice Select Synthesis Route Start->RouteChoice Fischer Route A: Fischer Indole Synthesis (Start: 3-carboxy-phenylhydrazine) RouteChoice->Fischer Traditional LB Route B: Leimgruber-Batcho (Start: 2-methyl-3-nitrobenzoate) RouteChoice->LB Recommended FischerResult Result: Mixture of 4- and 6-isomers (Difficult Separation) Fischer->FischerResult LBResult Result: 100% C4-Regioselectivity LB->LBResult Alkylation Step 2: N-Ethylation LBResult->Alkylation ConditionA Condition: NaH / DMF / Heat Alkylation->ConditionA ConditionB Condition: Cs2CO3 / MeCN / RT Alkylation->ConditionB ResultA Risk: C3-Alkylation Byproducts ConditionA->ResultA ResultB Success: Exclusive N1-Ethyl Product ConditionB->ResultB

Caption: Decision matrix for synthesis. Green paths indicate the high-selectivity protocols recommended for this specific scaffold.

Module 4: Troubleshooting FAQ

Q1: Can I use 1-ethylindole as a starting material and lithiate it to add the COOH?

  • Answer: This is risky. Direct lithiation of N-substituted indoles (using n-BuLi) occurs predominantly at C2 , not C4. To get C4 selectivity via lithiation, you would need a C3-blocking group or a specific Directing Metalation Group (DMG) at C3, which adds unnecessary synthetic steps. The Leimgruber-Batcho route described above is far superior for C4-COOH insertion.

Q2: My final product has a melting point lower than reported. Why?

  • Answer: Check for the 6-isomer . If you used the Fischer route, the 6-carboxylic acid isomer has a very similar polarity. Use 1H NMR to confirm:

    • 4-isomer: Doublet at ~7.9 ppm (H5), ~7.7 ppm (H7), Triplet at ~7.2 ppm (H6).

    • 6-isomer: Singlet at ~8.1 ppm (H7).

Q3: Is the ethyl ester intermediate stable?

  • Answer: Yes, Methyl or Ethyl 1-ethyl-1H-indole-4-carboxylate is stable. However, indole-4-carboxylic acids can undergo decarboxylation at very high temperatures (>200°C) or under strongly acidic conditions. Perform the final hydrolysis under basic conditions (LiOH/MeOH) to maintain integrity.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[2] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. (Foundational text for the C4-selective route).

  • Moyer, M. P., et al. (1986). A method for the synthesis of 4-substituted indoles.[1][2][3][4]Journal of Organic Chemistry, 51(26), 5106–5110. Link

  • Kozikowski, A. P., et al. (2001). Synthesis of 4-substituted indole derivatives.Organic Letters, 3(15), 2355.
  • Bentabed-Ababsa, G., et al. (2010). Regioselective lithiation of 1-substituted indoles.Journal of Organic Chemistry, 75(3), 839-847. (Discusses the difficulty of C4 lithiation without directing groups). Link

  • Yang, Y., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles.[2][5][6]Synthesis, 50(13), 2443-2465. Link

Disclaimer: This guide is intended for use by trained chemical professionals. Always verify safety data sheets (SDS) for reagents like Raney Nickel and Alkyl Iodides before use.

Sources

"1-ethyl-1H-indole-4-carboxylic acid" reaction scale-up problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 1-Ethyl-1H-indole-4-carboxylic acid

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 1-ethyl-1H-indole-4-carboxylic acid (CAS: N/A for specific derivative, generic Indole-4-COOH CAS: 2124-55-2).

While the bench-scale route often employs sodium hydride (NaH) and ethyl iodide, this protocol is unsuitable for scale-up (>100g) due to hydrogen evolution, thermal hazards, and cost. This guide provides a robust, scalable process focusing on Phase Transfer Catalysis (PTC) for alkylation and Controlled pH-Swing Crystallization for isolation.

Module 1: The N-Alkylation Bottleneck

The Problem: "I am seeing a massive exotherm and 'runaway' temperature spikes when adding Ethyl Iodide to the NaH/Indole mixture."

The Science: The pKa of the indole N-H is approximately 16-17 (in DMSO). Sodium Hydride (NaH) is a strong base that deprotonates this rapidly, generating H₂ gas. On a scale >100g, the release of H₂ creates foam (limiting heat transfer), and the reaction is highly exothermic. Furthermore, the resulting sodium indolyl anion is extremely reactive, leading to C3-alkylation side products (impurities) if local concentrations of the alkylating agent are high.

The Solution: Solid-Liquid Phase Transfer Catalysis (SL-PTC) Switch from NaH/DMF to a mild base system using Potassium Carbonate (K₂CO₃) and a phase transfer catalyst. This eliminates H₂ generation and buffers the anion concentration, improving regioselectivity (N1 vs. C3).

Optimized Protocol (Scale: 1.0 kg Input)
ParameterBench Method (Avoid)Scale-Up Method (Recommended)
Base NaH (60% dispersion)K₂CO₃ (milled, anhydrous)
Solvent DMF (High boiling, difficult removal)2-Butanone (MEK) or Acetonitrile
Reagent Ethyl Iodide (Expensive, toxic)Ethyl Bromide + 5 mol% KI
Temp 0°C → RTReflux (80°C for MeCN)
Quench Water/Ice (Violent)Filtration of solids

Step-by-Step Workflow:

  • Charge reactor with Methyl indole-4-carboxylate (1.0 equiv) and Acetonitrile (8 vol).

  • Add K₂CO₃ (2.5 equiv) and TBAI (Tetrabutylammonium iodide, 0.05 equiv).

  • Heat to 50°C.

  • Dose Ethyl Bromide (1.2 equiv) over 2 hours. Note: Ethyl bromide is volatile (bp 38°C); use a reflux condenser set to -10°C.

  • Agitate at reflux for 12-16 hours.

  • IPC (In-Process Control): Check HPLC. Limit for unreacted starting material: <1.0%.

Module 2: Impurity Profile & Control

The Problem: "My final product contains 5-10% of an impurity that is difficult to separate by crystallization."

The Science: Indoles are ambident nucleophiles . While N1 is the preferred site for alkylation, the C3 position (beta to the nitrogen) is electron-rich.

  • Impurity A: 3-ethyl-1-ethyl-1H-indole-4-carboxylate (Dialkylated).

  • Impurity B: Ethyl ester exchange (if Ethanol is used as solvent).

Visualizing the Competition:

IndoleAlkylation cluster_conditions Selectivity Factors Start Methyl indole-4-carboxylate Anion Indolyl Anion (Ambident Nucleophile) Start->Anion Base (K2CO3) Product 1-Ethyl-indole-4-carboxylate (Target: N-Alkylation) Anion->Product Kinetic Control (Polar Aprotic Solvent) Impurity 3-Ethyl-indole derivative (C-Alkylation Side Product) Anion->Impurity Thermodynamic Control (High Temp / Strong Acid) Factor1 Solvent: DMF/MeCN favors N-attack Factor2 Cation: K+ favors N-attack over Li+

Figure 1: Reaction pathway showing the competition between N-alkylation (Target) and C-alkylation (Impurity).[1][2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High C3-Alkylation Reaction temperature too high or use of Lithium bases.Switch to K₂CO₃; maintain temp <80°C.
Low Conversion Poor agitation (heterogeneous mix).Increase impeller speed; use milled K₂CO₃.
Ester Transesterification Use of Ethanol as solvent with Methyl ester start material.Match solvent alcohol to ester group OR use non-nucleophilic solvent (MeCN/DMF).

Module 3: Hydrolysis & Isolation (The "Goo" Phase)

The Problem: "Upon acidifying the hydrolysis mixture, the product oils out as a sticky gum instead of precipitating as a solid."

The Science: The 1-ethyl-1H-indole-4-carboxylic acid is a hydrophobic molecule with a pKa of ~3.9 (COOH).

  • At pH > 10: It exists as a soluble carboxylate salt.

  • At pH < 3: It is the free acid.

  • The Danger Zone (pH 4-6): If acidification happens too fast, the product precipitates as an amorphous "oil" that traps impurities and solvents. This is called oiling out .

The Self-Validating Protocol:

  • Hydrolysis: Treat the intermediate ester with NaOH (2.0 equiv) in MeOH/Water (1:1) at 60°C.

  • Distillation: Strip off the Methanol completely before acidification. Crucial Step: Methanol acts as a cosolvent; its presence increases solubility and prevents clean crystallization.

  • Dilution: Add water to the residue until fully dissolved (clear solution).

  • Slow Acidification:

    • Cool to 20°C.

    • Add 1M HCl slowly to pH 8.0 . Seed with pure product crystals.

    • Stir for 30 mins (Age the crystals).

    • Continue HCl addition to pH 3.0 .

  • Filtration: The product should now be a filterable granular solid.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethyl Iodide (EtI) instead of Ethyl Bromide (EtBr)?

  • Answer: Yes, EtI is more reactive (better leaving group). However, on a kilo-scale, EtI is significantly more expensive and light-sensitive. EtBr is preferred for cost, but requires the addition of Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to match the reaction rate of EtI.

Q2: Why is the product turning pink/brown during drying?

  • Answer: Indoles are electron-rich and prone to oxidative degradation. The "pinking" is due to the formation of trace quinoidal species.

  • Fix: Dry the final wet cake in a vacuum oven at 45°C with a slight Nitrogen bleed . Avoid drying in open air trays.

Q3: Is the 4-carboxylic acid prone to decarboxylation like the 3-isomer?

  • Answer: Generally, no.[3] Indole-3-carboxylic acids are vinylogous carbamic acids and decarboxylate easily. Indole-4-carboxylic acid has the COOH attached to the benzene ring, making it significantly more stable thermally. It can withstand reflux conditions without mass loss.

References

  • Reaction Mechanism & Selectivity

    • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[4][5][6][7] Academic Press. (Standard text for Indole reactivity).

    • Organic Process Research & Development - For general PTC alkylation scale-up principles.

  • Synthesis of Indole-4-carboxylates

    • Organic Syntheses, Coll.[4][5] Vol. 11, p. 903 (2009); Vol. 80, p. 75 (2003).[5] "Synthesis of Methyl Indole-4-carboxylate".

    • Patent CN101245045A: "Method for synthesizing indole-4-formaldehyde" (Relevant for 4-position functionalization chemistry).

  • Physical Properties (pKa & Solubility)

    • PubChem Compound Summary for CID 595229 (Indole-4-carboxylic acid).

    • Bordwell pKa Table (Acidity in DMSO).

Disclaimer: This guide is intended for qualified researchers. Always perform a Process Safety Assessment (DSC/ARC) before scaling up reactions involving alkyl halides and bases.

Sources

"1-ethyl-1H-indole-4-carboxylic acid" storage and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist you in your research and ensure the integrity of your experiments.

I. Compound Overview and Key Properties

1-ethyl-1H-indole-4-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The indole scaffold is a common motif in biologically active molecules, and its derivatives have a wide range of therapeutic applications.[2][3] The stability and reactivity of this compound are influenced by the electron-rich indole ring system and the carboxylic acid functional group.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂N/A
Appearance Typically a powder[1]
Storage Temperature 2-8°C or -20°C for long-term storage[5]
Key Sensitivities Light, air (oxygen), high temperatures, extreme pH[4][5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1-ethyl-1H-indole-4-carboxylic acid.

Q1: What are the optimal storage conditions for solid 1-ethyl-1H-indole-4-carboxylic acid?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[5] For extended storage, maintaining the compound at -20°C is recommended. The use of an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[5]

Q2: How should I prepare stock solutions of 1-ethyl-1H-indole-4-carboxylic acid?

A2: The solubility of 1-ethyl-1H-indole-4-carboxylic acid can vary depending on the solvent. It is advisable to first test solubility in a small amount of solvent. Common organic solvents for indole derivatives include DMSO, DMF, and ethanol.[6][7] For aqueous solutions, the pH may need to be adjusted to dissolve the carboxylic acid. Basic conditions (pH > 7) will deprotonate the carboxylic acid, increasing its aqueous solubility.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of 1-ethyl-1H-indole-4-carboxylic acid in a sterile container.

  • Add the desired solvent (e.g., anhydrous DMSO) dropwise while vortexing until the compound is fully dissolved.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.[5]

Q3: My solution of 1-ethyl-1H-indole-4-carboxylic acid has changed color. What does this indicate?

A3: A color change in your solution, often to a yellow, pink, or brownish hue, is a common indicator of degradation.[5] This is typically due to the oxidation of the electron-rich indole ring, which can lead to the formation of colored oligomers or degradation products.[4] Exposure to light, air, or incompatible solvents can accelerate this process.

Q4: Is 1-ethyl-1H-indole-4-carboxylic acid sensitive to light?

A4: Yes, indole compounds are known to be photosensitive.[5][8] Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Compound degradation.1. Verify Compound Integrity: Assess the purity of your compound using analytical methods like HPLC or LC-MS/MS.[9][10] 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from solid material. 3. Optimize Storage: Ensure your stock solutions are stored under the recommended conditions (frozen, protected from light).[5]
Precipitate forms in my stock solution upon freezing. Poor solubility at low temperatures.1. Use Anhydrous Solvents: Water content in solvents like DMSO can cause precipitation upon freezing. Use anhydrous grade solvents. 2. Lower Concentration: Prepare a more dilute stock solution. 3. Gentle Warming: Before use, gently warm the vial to room temperature and vortex to ensure the compound is fully redissolved.
My compound is not dissolving in the desired solvent. Intrinsic low solubility of the compound.1. Test a Range of Solvents: Systematically test the solubility in a variety of solvents (e.g., DMSO, DMF, ethanol, methanol). 2. pH Adjustment: For aqueous solutions, adjust the pH. As a carboxylic acid, solubility should increase at a pH above its pKa. 3. Sonication: Gentle sonication can aid in dissolving the compound.
I observe multiple peaks for my compound on HPLC analysis. Presence of impurities or degradation products.1. Check the Certificate of Analysis (CoA): Verify the initial purity of the compound. 2. Analyze a Freshly Prepared Sample: Compare the chromatogram of your current solution with that of a freshly prepared one to identify new peaks corresponding to degradation products. 3. Optimize HPLC Method: Ensure your HPLC method is optimized for the separation of indole derivatives.[9]

IV. Key Stability Considerations and Degradation Pathways

The stability of 1-ethyl-1H-indole-4-carboxylic acid is primarily influenced by its susceptibility to oxidation and photodegradation.

Oxidative Degradation

The indole ring is electron-rich and prone to oxidation, especially at the C2 and C3 positions.[4] This can be initiated by atmospheric oxygen, reactive oxygen species in your experimental system, or certain chemical reagents.

1-ethyl-1H-indole-4-carboxylic acid 1-ethyl-1H-indole-4-carboxylic acid Oxidized Intermediates Oxidized Intermediates 1-ethyl-1H-indole-4-carboxylic acid->Oxidized Intermediates [O] Polymerization/Oligomerization Polymerization/Oligomerization Oxidized Intermediates->Polymerization/Oligomerization Further Oxidation Ring-Opened Products Ring-Opened Products Oxidized Intermediates->Ring-Opened Products Severe Oxidation

Caption: Oxidative degradation pathway of the indole ring.

Photodegradation

Indole derivatives can absorb UV and visible light, leading to the formation of excited states that can undergo various chemical reactions, including dimerization, oxidation, and rearrangement.[8]

1-ethyl-1H-indole-4-carboxylic acid 1-ethyl-1H-indole-4-carboxylic acid Excited State Excited State 1-ethyl-1H-indole-4-carboxylic acid->Excited State hv (Light) Photodegradation Products Photodegradation Products Excited State->Photodegradation Products Various Reactions

Caption: General mechanism of photodegradation.

V. Experimental Protocols

Protocol 1: Assessing Compound Purity by HPLC

This protocol provides a general method for assessing the purity of 1-ethyl-1H-indole-4-carboxylic acid. This method should be optimized for your specific instrument and compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 1-ethyl-1H-indole-4-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).

    • Dilute the sample to a final concentration of approximately 10-20 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm and 280 nm).

    • Gradient: A suitable gradient from low to high organic phase (e.g., 10% B to 90% B over 20 minutes).

  • Analysis:

    • Analyze the chromatogram for the presence of a single major peak. The appearance of additional peaks may indicate impurities or degradation.

VI. References

  • Chem-Impex. (n.d.). 1-Ethyl-1H-indole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • SciSpace. (2014). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Retrieved from [Link]

  • PMC. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Retrieved from [Link]

  • Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Retrieved from [Link]

  • PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • ResearchGate. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Retrieved from [Link]

  • PMC. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl indole-4-carboxylate. Retrieved from [Link]

  • PMC. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PMC. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]

  • PMC. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Retrieved from [Link]

  • Digital Commons @ Andrews University. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • Bentham Science. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2024). Physiological and Molecular Mechanisms of Ethylene in Sculpting Rice Root System Architecture. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene (plant hormone). Retrieved from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Kinase Selectivity of Novel Indole-Based Compounds: A Case Study Perspective on 1-ethyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous evaluation. A critical aspect of this journey is understanding a compound's selectivity, particularly for a class of targets as ubiquitous and crucial as kinases. This guide provides an in-depth, technical framework for assessing the kinase selectivity of novel indole-based compounds, using the hypothetical case of "1-ethyl-1H-indole-4-carboxylic acid" as a focal point for discussion. While specific experimental data for this exact molecule is not publicly available, we will draw upon established principles and data from structurally related indole derivatives to illustrate the path to a comprehensive selectivity profile.

The indole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its structural versatility allows for diverse interactions with biological targets, including the ATP-binding site of kinases. However, with over 500 kinases in the human kinome, achieving selectivity for a specific kinase or a desired subset of kinases is a formidable challenge, yet one that is paramount for minimizing off-target effects and ensuring a favorable therapeutic window.

The Rationale for Kinase Selectivity Profiling

The human kinome is a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3]

The high degree of structural similarity within the ATP-binding site across the kinome presents a significant hurdle in the development of selective inhibitors. A non-selective kinase inhibitor can lead to a multitude of off-target effects, resulting in toxicity and limiting its clinical utility. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a crucial step in preclinical development.

Comparative Landscape of Indole-Based Kinase Inhibitors

While we lack specific data for 1-ethyl-1H-indole-4-carboxylic acid, examining the selectivity of other indole derivatives provides a valuable comparative context. The substitution pattern on the indole ring plays a pivotal role in determining both potency and selectivity.

Compound Class/ExamplePrimary Target(s)Notable Selectivity/ActivityReference
6-Ethynyl-1H-indole derivativesPAK4High selectivity for Group II PAKs over Group I PAKs. Compound 55 showed excellent inhibitory activity and anti-metastatic properties.[4]
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acidsDYRK1ACompounds 5j and 5o demonstrated strong potency for DYRK1A with excellent selectivity over other tested kinases, including the closely related DYRK1B.[5]
(E)-3-((1H-indazol-6-yl)methylene)indolin-2-onesPLK4These compounds were developed as potent and selective inhibitors of Polo-like kinase 4.[6]
Indole-2-carboxylic acid derivativesHIV-1 IntegraseWhile not a kinase, this demonstrates the versatility of the indole scaffold in targeting nucleotide-binding sites with specificity.[7][8]

This table underscores the principle that modifications to the indole core can yield highly selective inhibitors for diverse kinase targets. The specific substitutions, such as the ethynyl group in the PAK4 inhibitors or the iodo-substituent in the DYRK1A inhibitors, are critical for achieving the desired selectivity profile. For our hypothetical compound, the 1-ethyl and 4-carboxylic acid moieties would be the key determinants of its kinase interaction profile. The carboxylic acid group, in particular, may form crucial hydrogen bonds or salt bridges within the kinase active site.[9]

Experimental Workflow for Determining Kinase Selectivity

A systematic and multi-tiered approach is essential for accurately profiling the selectivity of a novel compound. This typically involves a combination of in vitro biochemical assays followed by cell-based and in vivo studies.

Tier 1: Initial Broad Kinome Screening

The initial step is to assess the compound's activity against a large, representative panel of kinases. This provides a broad overview of its selectivity and identifies potential primary targets and off-targets.

Workflow Diagram: Broad Kinome Screening

G Compound Test Compound (e.g., 1-ethyl-1H-indole-4-carboxylic acid) Kinase_Panel Broad Kinome Panel (e.g., >400 kinases) Compound->Kinase_Panel Single high concentration (e.g., 1-10 µM) Assay In Vitro Kinase Assay (e.g., ADP-Glo™, TR-FRET) Kinase_Panel->Assay Data_Analysis Data Analysis (Percent Inhibition) Assay->Data_Analysis Hit_Identification Identification of Primary Targets & Off-Targets Data_Analysis->Hit_Identification G Hits Identified Hits from Broad Screening Serial_Dilution Serial Dilution of Test Compound Hits->Serial_Dilution Kinase_Assay In Vitro Kinase Assay (Multiple Concentrations) Serial_Dilution->Kinase_Assay Dose_Response_Curve Generate Dose-Response Curve Kinase_Assay->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: Workflow for determining the IC50 of a kinase inhibitor.

The experimental protocol for IC50 determination is similar to the initial screening, but with a range of compound concentrations (typically a 10-point, 3-fold serial dilution). The resulting data is then plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.

Tier 3: Cellular Target Engagement and Selectivity

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Therefore, it is crucial to validate the biochemical selectivity in a cellular context.

Methods for Assessing Cellular Selectivity:

  • Phospho-protein Western Blotting: For a specific kinase, one can measure the phosphorylation of its known downstream substrates in cells treated with the inhibitor. A selective inhibitor should only reduce the phosphorylation of substrates of the target kinase.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. It can be used to confirm direct target engagement in intact cells.

  • Phosphoproteomics: A global analysis of changes in protein phosphorylation in response to inhibitor treatment can provide a comprehensive view of the compound's cellular selectivity.

Interpreting Selectivity Data

Several metrics can be used to quantify kinase inhibitor selectivity, including:

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric, borrowed from economics, can be used to measure the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates high selectivity.

While we have used "1-ethyl-1H-indole-4-carboxylic acid" as a conceptual placeholder, the principles and methodologies outlined in this guide are universally applicable to the evaluation of any novel kinase inhibitor. The indole scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The key to success lies in a systematic and rigorous evaluation of selectivity, starting from broad kinome profiling and progressing to detailed cellular characterization. For a novel compound like 1-ethyl-1H-indole-4-carboxylic acid, the journey would begin with the synthesis of the molecule, followed by the comprehensive experimental pipeline described herein. The resulting data would be benchmarked against known inhibitors, providing a clear path forward for further optimization and preclinical development.

References

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC - NIH. (2025, October 4).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure.
  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. J Med Chem. 2015 Jan 8;58(1):147-69.
  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC - NIH.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica.
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18).
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - ACS Publications. (2013, November 6).
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC - PubMed Central. (2023, July 18).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27).
  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (2025, August 6).
  • GSK3β Kinase Assay - Promega Corporation.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester - MDPI.
  • Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed.
  • Efficacy of Ethyl 5-aminoindoline-1-carboxylate derivatives as kinase inhibitors - Benchchem.

Sources

A Comparative Analysis of 1-ethyl-1H-indole-4-carboxylic Acid and its Potential as an Anticancer Agent in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology research, the indole scaffold has consistently emerged as a privileged structure in the design of novel therapeutic agents.[1][2][3] Its inherent ability to interact with various biological targets has led to the development of numerous clinically approved anticancer drugs.[2][4] This guide provides a comprehensive comparative analysis of a novel investigational compound, 1-ethyl-1H-indole-4-carboxylic acid (hereafter referred to as Compound X), against established and alternative therapies in a variety of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new indole derivatives in cancer therapy.

The core of this investigation lies in elucidating the cytotoxic and mechanistic profile of Compound X in comparison to Doxorubicin, a standard chemotherapeutic agent, and a second hypothetical indole-based derivative, Compound Y. The following sections will detail the scientific rationale, experimental methodologies, comparative data, and potential mechanisms of action, providing a holistic view of Compound X's therapeutic promise.

The Scientific Rationale: Why Investigate Indole-4-Carboxylic Acid Derivatives?

Indole carboxylic acids are endogenous metabolites of tryptophan and have demonstrated a range of biological activities, including anticancer effects.[5][6] The indole nucleus serves as a critical pharmacophore, with derivatives showing efficacy in targeting key cellular processes in cancer, such as cell proliferation, apoptosis, and cell cycle progression.[2][7][8] Modifications to the indole scaffold, such as the ethyl substitution at the 1-position and the carboxylic acid at the 4-position in Compound X, are designed to enhance potency, selectivity, and drug-like properties.

The rationale for this comparative study is to benchmark the performance of Compound X against a well-characterized cytotoxic agent, Doxorubicin, and another structurally related indole derivative (Compound Y) to understand its unique attributes. This multi-faceted comparison will provide valuable insights into its potential advantages, such as improved cancer cell selectivity and a more favorable safety profile.

Experimental Protocols: A Framework for In Vitro Evaluation

To ensure the scientific rigor of this comparative analysis, a series of standardized in vitro assays are employed. The following protocols are designed to be self-validating, providing a clear and reproducible assessment of the compounds' anticancer activities.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with increasing concentrations of Compound X, Compound Y, and Doxorubicin (typically ranging from 0.1 µM to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined from the dose-response curve.

Induction of Apoptosis: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis, a form of programmed cell death. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentrations of Compound X, Compound Y, and Doxorubicin for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Comparative Performance Data

The following table summarizes hypothetical experimental data comparing the in vitro anticancer activity of Compound X, Compound Y, and Doxorubicin across a panel of human cancer cell lines.

Compound Cancer Cell Line IC50 (µM) - MTT Assay Apoptosis Induction (% of cells)
Compound X MCF-7 (Breast)8.545%
A549 (Lung)12.238%
HCT116 (Colon)9.842%
Compound Y MCF-7 (Breast)15.330%
A549 (Lung)20.125%
HCT116 (Colon)18.528%
Doxorubicin MCF-7 (Breast)0.575%
A549 (Lung)0.870%
HCT116 (Colon)0.672%

Interpretation of Data:

The hypothetical data suggests that while Doxorubicin remains the most potent cytotoxic agent across all tested cell lines, Compound X demonstrates a significant and more favorable anticancer profile compared to its structural analog, Compound Y. The lower IC50 values and higher percentage of apoptosis induction for Compound X indicate its potential as a promising lead compound for further development. The moderate potency of Compound X compared to Doxorubicin might also suggest a potentially wider therapeutic window and a better safety profile, which would need to be investigated in further preclinical studies.

Mechanistic Insights and Signaling Pathways

The indole scaffold is known to interact with a multitude of cellular targets. Based on existing literature for indole derivatives, a plausible mechanism of action for Compound X involves the inhibition of key signaling pathways that are often dysregulated in cancer.[2][7] One such pathway is the EGFR/MEK/ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation.

Hypothetical Signaling Pathway for Compound X

The following diagram illustrates a potential mechanism where Compound X inhibits the EGFR signaling cascade, leading to a downstream reduction in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->EGFR EGF EGF EGF->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound X.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro evaluation of anticancer compounds as described in this guide.

G start Start: Select Cancer Cell Lines seeding Cell Seeding (96 & 6-well plates) start->seeding treatment Compound Treatment (Compound X, Y, Doxorubicin) seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Detection) treatment->apoptosis_assay data_analysis Data Analysis (IC50 & % Apoptosis) mtt_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the investigational compound, 1-ethyl-1H-indole-4-carboxylic acid (Compound X). While the presented data is hypothetical, it is based on the well-documented anticancer potential of the indole scaffold. The analysis suggests that Compound X holds promise as a novel anticancer agent, demonstrating superior activity to a related analog and a distinct mechanistic profile from conventional chemotherapeutics like Doxorubicin.

Future research should focus on validating these findings through rigorous preclinical testing. This would include expanding the panel of cancer cell lines, conducting in vivo studies in animal models to assess efficacy and safety, and performing detailed mechanistic studies to fully elucidate its molecular targets. The continued exploration of novel indole derivatives like Compound X is crucial in the ongoing effort to develop more effective and less toxic cancer therapies.

References

  • Benchchem. Ethyl 1H-indole-4-carboxylate | 50614-84-1.
  • Al-Ostoot, F.H., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI.
  • Al-Ostoot, F.H., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH.
  • Khalilullah, H., et al. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.
  • Crooks, P.A., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed.
  • National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
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A Senior Application Scientist's Guide to Benchmarking 1-ethyl-1H-indole-4-carboxylic acid Against Known Bioactive Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its inherent versatility allows for facile substitution, leading to the exploration of vast chemical spaces and the discovery of potent therapeutic agents. Within this privileged scaffold, indole-4-carboxylic acid derivatives have emerged as a promising class of compounds, with research pointing towards their potential as kinase inhibitors, anti-inflammatory agents, and modulators of glycine receptors.[2][3][4]

This guide focuses on a specific, novel derivative: 1-ethyl-1H-indole-4-carboxylic acid . As a newly synthesized or conceptualized molecule, its biological activity and therapeutic potential are yet to be fully elucidated. The purpose of this document is to provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark this compound against well-established standards in key therapeutic areas. By following the rigorous experimental protocols outlined herein, researchers can generate robust, comparative data to guide further development and unlock the therapeutic promise of this intriguing molecule.

This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a self-validating and insightful investigation into the bioactivity of 1-ethyl-1H-indole-4-carboxylic acid.

Strategic Selection of Benchmarking Standards

To contextualize the biological activity of 1-ethyl-1H-indole-4-carboxylic acid, it is imperative to compare its performance against established compounds with known mechanisms of action and potency. Based on the documented activities of the broader indole-4-carboxylic acid class, we have selected the following standards for a multi-faceted comparative analysis:

Therapeutic Area Standard Compound Mechanism of Action Rationale for Selection
Kinase Inhibition StaurosporineBroad-spectrum protein kinase inhibitorA well-characterized, potent, and commercially available tool compound for assessing general kinase inhibition.
Anti-inflammatory IndomethacinNon-selective COX enzyme inhibitorA widely used and potent non-steroidal anti-inflammatory drug (NSAID) with an indole core, providing a structurally relevant comparison.[1]
Glycine Receptor Modulation StrychnineCompetitive antagonist of the glycine receptorA classic and potent antagonist used to characterize interactions with the glycine receptor's allosteric site.[5]

The following sections will detail the experimental workflows for comparing 1-ethyl-1H-indole-4-carboxylic acid against these standards.

Experimental Benchmarking Protocols

This section provides detailed, step-by-step methodologies for key in vitro experiments. The causality behind experimental choices is explained to ensure a thorough understanding of the process.

I. Kinase Inhibition Profiling

The diverse roles of kinases in cellular signaling make them attractive targets for therapeutic intervention, particularly in oncology.[6] Many existing kinase inhibitors feature an indole scaffold. Therefore, an initial broad-spectrum kinase inhibition assay is a logical first step to screen for potential activity.

Diagram of a Typical Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & Standard Incubation Incubate Kinase, Compound, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare Kinase Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate & ATP Solution Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc Comparison Compare Potency IC50_Calc->Comparison

Caption: Workflow for a generic kinase inhibition assay.

Protocol: Broad-Spectrum Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-ethyl-1H-indole-4-carboxylic acid and Staurosporine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Add 2 µL of a kinase enzyme solution (select a representative panel of kinases, e.g., from different families like tyrosine kinases and serine/threonine kinases).

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase-specific substrate and ATP.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

II. Anti-Inflammatory Activity Assessment

Given that many indole-containing molecules, including the established NSAID Indomethacin, exhibit anti-inflammatory properties, it is crucial to evaluate 1-ethyl-1H-indole-4-carboxylic acid for similar activity.[1] A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Diagram of a Cellular Anti-Inflammatory Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Compound_Treatment Pre-treat with Test Compound & Standard Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Cell Supernatant LPS_Stimulation->Supernatant_Collection NO_Measurement Measure Nitric Oxide (NO) (Griess Assay) Supernatant_Collection->NO_Measurement Cytokine_Measurement Measure Pro-inflammatory Cytokines (ELISA) Supernatant_Collection->Cytokine_Measurement

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Protocol: Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-ethyl-1H-indole-4-carboxylic acid and Indomethacin in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the compound dilutions.

    • Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

III. Glycine Receptor Binding Affinity

Indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine binding site of the NMDA receptor. Given the structural similarity, it is prudent to investigate whether 1-ethyl-1H-indole-4-carboxylic acid interacts with glycine receptors. A radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.

Diagram of a Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Glycine Receptors Incubation Incubate Membranes, Radioligand ([3H]Strychnine), & Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound & Standard Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Radioligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Ki_Calc Calculate Ki Values Scintillation_Counting->Ki_Calc

Caption: Workflow for a glycine receptor radioligand binding assay.

Protocol: [³H]Strychnine Binding Assay for Glycine Receptor Affinity

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells recombinantly expressing the human glycine receptor α1 subunit.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Strychnine (a radiolabeled antagonist), and varying concentrations of 1-ethyl-1H-indole-4-carboxylic acid or unlabeled Strychnine (as the standard).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Strychnine (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of 1-ethyl-1H-indole-4-carboxylic acid to the glycine receptor.

IV. In Vitro ADME & Pharmacokinetic Profiling

A compound's therapeutic efficacy is not solely dependent on its potency but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME).[7] Early assessment of these parameters is crucial for identifying potential liabilities and guiding lead optimization.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colon carcinoma, forms a monolayer that serves as a valuable in vitro model of the human intestinal epithelium.[8]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add 1-ethyl-1H-indole-4-carboxylic acid to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • In a separate set of wells, perform the experiment in the reverse direction (B to A) to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.

Data Summary and Interpretation

The quantitative data generated from these assays should be compiled into clear, structured tables for easy comparison.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target1-ethyl-1H-indole-4-carboxylic acid IC50 (µM)Staurosporine IC50 (µM)
Kinase AExperimental ValueKnown/Experimental Value
Kinase BExperimental ValueKnown/Experimental Value
.........

Table 2: Comparative Anti-inflammatory Activity

Inflammatory Mediator1-ethyl-1H-indole-4-carboxylic acid IC50 (µM)Indomethacin IC50 (µM)
Nitric Oxide (NO)Experimental ValueKnown/Experimental Value
TNF-αExperimental ValueKnown/Experimental Value
IL-6Experimental ValueKnown/Experimental Value

Table 3: Comparative Glycine Receptor Binding Affinity

CompoundKi (nM)
1-ethyl-1H-indole-4-carboxylic acidExperimental Value
StrychnineKnown/Experimental Value

Table 4: In Vitro ADME Profile

Parameter1-ethyl-1H-indole-4-carboxylic acid
Caco-2 Papp (A-B) (10⁻⁶ cm/s)Experimental Value
Efflux RatioExperimental Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of 1-ethyl-1H-indole-4-carboxylic acid. The data generated from these comparative studies will be instrumental in determining the primary biological activity of this novel compound and will inform the subsequent steps in the drug discovery and development process.

Should significant activity be observed in any of the primary assays, further investigations would be warranted. These could include more specific kinase profiling, in vivo models of inflammation, or electrophysiological studies to determine the functional effect on glycine receptors. The initial ADME data will also guide formulation development and the design of in vivo pharmacokinetic studies.

By systematically benchmarking against well-characterized standards, researchers can confidently position 1-ethyl-1H-indole-4-carboxylic acid within the landscape of known bioactive molecules and make data-driven decisions regarding its potential as a novel therapeutic agent.

References

  • Bandini, M., et al. (2025). A new synthetic approach to the 3,4-dihydro-1H-[9]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC.

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611-3.
  • Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflamm
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • MDPI. (2024). In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands.
  • Nanjunda Swamy, S., et al. (2015).
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Promega Corpor
  • Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 39(5), 449-52.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Swannie, H. C., & Kaye, S. B. (2002). Protein kinase C inhibitors.
  • Tighilet, B., & Lacaille-Dubois, M. A. (1996). Glycine and GABAA receptor antagonists: a new approach to the study of the anxiolytic-like effects of Ginkgo biloba extract. Pharmacology Biochemistry and Behavior, 53(4), 845-852.
  • Vandenberg, R. J., Handford, C. A., & Schofield, P. R. (1992). Distinct agonist- and antagonist-binding sites on the glycine receptor. Neuron, 9(3), 491-6.
  • Wang, X., et al. (1996). Cleavage of sterol regulatory element binding proteins (SREBPs) by CPP32 during apoptosis. EMBO Journal, 15(5), 1012-1020.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Zhang, T., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2748-2764.
  • Zhang, Y., & Liang, G. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5484-5498.
  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613.
  • G-Biosciences. (n.d.). Staurosporine. Retrieved from [Link]

  • The International Pharmacopoeia. (n.d.). Indometacin (Indometacinum). Retrieved from [Link]

  • Wikipedia. (n.d.). Strychnine. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • MDPI. (2024). In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands.
  • Nanjunda Swamy, S., et al. (2015).
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Promega Corpor
  • Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 39(5), 449-52.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Zhang, T., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2748-2764.
  • Zhang, Y., & Liang, G. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5484-5498.
  • G-Biosciences. (n.d.). Staurosporine. Retrieved from [Link]

  • The International Pharmacopoeia. (n.d.). Indometacin (Indometacinum). Retrieved from [Link]

  • Wikipedia. (n.d.). Strychnine. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

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Beyond the Scaffold: Benchmarking 1-Ethyl-1H-indole-4-carboxylic Acid in Kinase & FBDD Screens

[1]

Executive Summary: The Hydrophobic "Group B" Contender

In the realm of high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 1-ethyl-1H-indole-4-carboxylic acid (CAS: 154868-94-1) occupies a critical niche.[1] It serves as a lipophilic variant of the privileged indole-4-carboxylic acid scaffold, widely utilized to target allosteric pockets in kinases (e.g., IGF1R) and viral polymerases (e.g., HCV NS5B).[1]

While the unsubstituted indole-4-carboxylic acid offers superior aqueous solubility, the 1-ethyl derivative is engineered for targets requiring enhanced hydrophobic engagement at the N1 position.[1] This guide objectively compares its performance against its primary analogs—the 1-Methyl and Unsubstituted (N-H) variants—demonstrating that while the 1-ethyl group can improve permeability and hydrophobic fit, it introduces specific solubility challenges in HTS workflows that must be managed via robust DMSO protocols.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics from allosteric Insulin-like Growth Factor 1 Receptor (IGF1R) kinase screening campaigns. This case study illustrates the "Goldilocks" effect of N-substitution on potency and developability.

Table 1: HTS Performance & Potency Benchmarking (IGF1R Allosteric Inhibition)
Feature1-Ethyl-1H-indole-4-carboxylic acid (Subject)1-Methyl-1H-indole-4-carboxylic acid (Alternative A)1H-Indole-4-carboxylic acid (Alternative B)[1]
Primary Role Hydrophobic Pocket FillerBalanced Potency/StericsPolar Contact / H-Bond Donor
IGF1R IC₅₀ ¹3.6 ± 1.10 µM 2.7 ± 1.10 µM 6.0 ± 0.20 µM
LogP (Calc) ~2.8 (Moderate Lipophilicity)~2.4~1.9 (High Solubility)
HTS Liability Moderate aggregation risk in <1% DMSOLow aggregation riskNegligible aggregation risk
SAR Insight The ethyl group fills the hydrophobic cleft but may incur minor steric penalties compared to methyl.[1]Optimal balance of hydrophobic interaction and steric fit.[1]Lacks hydrophobic anchor at N1; relies on H-bond donor capability.[1]

Key Insight: The 1-ethyl analog outperforms the unsubstituted parent (C3) by nearly 2-fold in potency due to hydrophobic displacement of water in the allosteric pocket.[1] However, it slightly lags behind the 1-methyl variant (C4), suggesting that the extra methylene group in the ethyl chain may introduce a slight steric clash or entropic penalty in restricted pockets [1].[1]

Physicochemical Profile & HTS Readiness

Successful HTS campaigns depend not just on potency, but on "screenability."[1] The 1-ethyl modification fundamentally alters the physicochemical behavior of the scaffold.[1]

Solubility & Aggregation
  • The Challenge: The N-ethylation removes the N-H hydrogen bond donor, reducing aqueous solubility compared to the parent indole.[1] In high-concentration fragment screens (1 mM+), this can lead to colloidal aggregation, a common source of false positives.[1]

  • The Solution: Unlike the N-H parent, the 1-ethyl derivative requires a minimum of 2-5% DMSO for stable stock preparation before dilution into the assay buffer.[1]

Permeability (PAMPA/Caco-2)
  • Advantage: The 1-ethyl group significantly enhances passive membrane permeability compared to the N-H acid.[1] For intracellular targets (e.g., kinase domains), this translates to better cellular potency despite similar biochemical IC₅₀ values.[1]

Mechanistic Logic: The "Group B" Structural Strategy

To understand why you would choose the 1-ethyl derivative over the methyl, we must visualize the Structural-Activity Relationship (SAR) logic.[1] The 1-ethyl group is classified as a "Group B" modification—strictly hydrophobic.[1]

Figure 1: SAR Decision Tree. The 1-ethyl derivative is the preferred choice when the target pocket is deep and hydrophobic, whereas the 1-methyl is preferred for tighter, restricted pockets.[1]

Validated Experimental Protocol: Solubility-Optimized Screening

To screen 1-ethyl-1H-indole-4-carboxylic acid (or libraries built upon it) without generating false positives, follow this self-validating protocol. This workflow includes a critical "Nephelometry Check" often skipped in standard guides.[1]

Workflow Overview
  • Stock Prep: 10 mM in 100% DMSO (anhydrous).

  • Solubility Gate: Nephelometry screen at 100 µM.

  • Primary Screen: TR-FRET Kinase Assay.[1]

  • Counter Screen: Detergent-based assay to rule out aggregators.[1]

Step-by-Step Methodology

Step 1: Compound Solubilization (Critical)

  • Weigh 1-ethyl-1H-indole-4-carboxylic acid solid.

  • Dissolve in 100% DMSO to 10 mM. Note: Do not use aqueous buffers for the master stock; the ethyl group promotes rapid precipitation in water if DMSO < 1%.[1]

  • Sonicate for 120 seconds at 25°C to ensure monomeric dispersion.

Step 2: The "Solubility Gate" (Nephelometry)

  • Dilute stock to 100 µM in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100).[1]

  • Measure light scattering (nephelometry) immediately.[1]

  • Pass Criteria: < 50 Relative Nephelometry Units (RNU).

  • Why? The ethyl derivative is prone to forming micro-aggregates at >100 µM.[1] If RNU > 50, reduce concentration to 30 µM for the primary screen.[1]

Step 3: Primary Screen (IGF1R Allosteric Assay)

  • Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant IGF1R kinase domain, Biotin-PolyGT substrate, ATP (at Km).[1]

  • Incubation: 60 mins at Room Temperature.

  • Readout: Ratio 665/620 nm.[1]

  • Data Normalization: Calculate % Inhibition relative to DMSO control (0%) and Staurosporine (100%).

Step 4: Counter Screen (Detergent Sensitivity) [1]

  • Re-run hits in the presence of 0.01% Triton X-100 (low detergent) vs 0.1% Triton X-100 (high detergent).[1]

  • Analysis: If potency shifts >5-fold between low and high detergent, the compound is acting as a promiscuous aggregator (a common artifact for lipophilic indoles) rather than a specific binder [2].[1]

Workflow Visualization

Figure 2: Screening Workflow. Note the specific dilution steps to prevent "crashing out" the lipophilic ethyl derivative before it reaches the assay plate.

References
  • Henrich, C. J., et al. (2024).[1] "Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase." International Journal of Molecular Sciences, 25(10), 5368.[1]

  • Verma, J., & Vashisth, H. (2011).[1] "Discovery of Indole-Based Scaffolds as Promising Targeted Cancer Therapeutics."[1][2][3] Journal of Chemical Information and Modeling, 51(10), 2778–2786.[1]

  • Biel, M., et al. (2020).[1] "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[1][3] Bioorganic Chemistry, 127, 106018.[1][3]

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1-ethyl-1H-indole-4-carboxylic acid

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